(3-Nitrophenyl)methanesulfonyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3-nitrophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYFKLDRPZLAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90526466 | |
| Record name | (3-Nitrophenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90526466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58032-84-1 | |
| Record name | (3-Nitrophenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90526466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-nitrophenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3-Nitrophenyl)methanesulfonyl chloride: A Technical Overview of Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of (3-Nitrophenyl)methanesulfonyl chloride, a chemical compound of interest in synthetic chemistry and drug discovery. While experimental data for this specific isomer is limited in publicly available literature, this document compiles the available information and offers context based on related compounds.
Core Physical and Chemical Data
This compound is an organic compound with the CAS number 58032-84-1. Its chemical structure consists of a methanesulfonyl chloride group attached to a benzene ring substituted with a nitro group at the meta position.
| Property | Value | Source |
| CAS Number | 58032-84-1 | |
| Molecular Formula | C₇H₆ClNO₄S | |
| Molecular Weight | 235.65 g/mol | |
| IUPAC Name | This compound | |
| InChI Key | IUYFKLDRPZLAQQ-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])CS(=O)(=O)Cl | |
| Appearance | No Data Available | |
| Melting Point | No Data Available | |
| Boiling Point | No Data Available | |
| Density | No Data Available | |
| Solubility | Reacts with water.[1] Soluble in polar organic solvents. | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not described in the searched scientific literature. Standard analytical techniques such as differential scanning calorimetry (DSC) for melting point determination, thermogravimetric analysis (TGA) for decomposition temperature, and gas chromatography-mass spectrometry (GC-MS) for purity assessment would be appropriate for characterizing this compound.
Chemical Structure
Caption: 2D representation of this compound.
Signaling Pathways and Experimental Workflows
Currently, there is no information available in the reviewed literature detailing specific signaling pathways or established experimental workflows in which this compound is a key component. Its utility is likely as a reagent in organic synthesis, potentially for the introduction of the 3-nitrobenzylsulfonyl moiety onto various molecular scaffolds in the development of new chemical entities.
Data Gaps and Future Research
The significant lack of experimentally verified physical property data for this compound highlights an area for future research. A thorough characterization of its melting point, boiling point, density, and solubility in various solvents would be invaluable for its application in research and development. Furthermore, studies exploring its reactivity and potential applications in medicinal chemistry and materials science could reveal novel uses for this compound.
References
An In-depth Technical Guide to the Synthesis of (3-Nitrophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a robust and accessible synthetic pathway for the preparation of (3-Nitrophenyl)methanesulfonyl chloride, a key building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing from readily available starting materials. This document provides detailed experimental protocols, a comprehensive table of quantitative data, and a visual representation of the synthetic workflow to aid in laboratory implementation.
I. Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the formation of the pivotal intermediate, (3-Nitrophenyl)methanethiol. This is followed by the oxidation of the thiol to the desired sulfonyl chloride.
The overall transformation can be summarized as follows:
Step 1: Synthesis of (3-Nitrophenyl)methanethiol
Starting from 3-Nitrobenzyl bromide, the corresponding thiol is generated via the formation of an isothiouronium salt, followed by basic hydrolysis. This method is advantageous as it avoids the direct handling of highly odorous and volatile thiols in the initial stage.
Step 2: Oxidation of (3-Nitrophenyl)methanethiol to this compound
The synthesized (3-Nitrophenyl)methanethiol is then subjected to oxidative chlorination to yield the final product, this compound. A variety of reagents can be employed for this transformation, with a combination of hydrogen peroxide and thionyl chloride offering an efficient and high-yielding approach.[1]
II. Quantitative Data
The following table summarizes the key quantitative data for the compounds involved in this synthesis.
| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity (%) |
| 3-Nitrobenzyl bromide | Starting Material | C₇H₆BrNO₂ | 216.03 | 3958-57-4 | 98 |
| Thiourea | Reagent | CH₄N₂S | 76.12 | 62-56-6 | ≥99 |
| (3-Nitrophenyl)methanethiol | Intermediate | C₇H₇NO₂S | 169.20 | 77472-39-0 | 97 |
| Hydrogen Peroxide (30% w/w in H₂O) | Reagent | H₂O₂ | 34.01 | 7722-84-1 | 30 |
| Thionyl chloride | Reagent | SOCl₂ | 118.97 | 7719-09-7 | ≥99 |
| This compound | Final Product | C₇H₆ClNO₄S | 235.64 | 58032-84-1 | >95 |
III. Experimental Protocols
Step 1: Synthesis of (3-Nitrophenyl)methanethiol
This procedure is adapted from a general method for the synthesis of thiols from alkyl halides via an isothiuronium salt.
Materials:
-
3-Nitrobenzyl bromide (1.0 eq)
-
Thiourea (1.1 eq)
-
Methanol
-
Sodium hydroxide (3.0 eq)
-
Dichloromethane
-
Aqueous sodium hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-Nitrobenzyl bromide (1.0 eq) and thiourea (1.1 eq) in methanol.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the isothiuronium salt formation, cool the reaction mixture to room temperature.
-
Carefully add solid sodium hydroxide (3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for an additional 2-3 hours to effect the hydrolysis of the isothiuronium salt to the thiolate.
-
Cool the reaction mixture to room temperature.
-
The resulting (3-Nitrophenyl)methanethiol can be used in the next step directly or after purification. For purification, partition the reaction mixture between an aqueous sodium hydroxide solution and dichloromethane. The organic layer containing the product can be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Oxidation of (3-Nitrophenyl)methanethiol to this compound
This protocol is based on a general and efficient method for the direct conversion of thiols to sulfonyl chlorides.[1]
Materials:
-
(3-Nitrophenyl)methanethiol (1.0 eq)
-
Hydrogen peroxide (30% w/w in H₂O, 3.0 eq)
-
Thionyl chloride (1.0 eq)
-
Acetonitrile
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve (3-Nitrophenyl)methanethiol (1.0 eq) in acetonitrile.
-
Cool the solution in an ice-water bath.
-
To the stirred solution, add 30% hydrogen peroxide (3.0 eq) dropwise, maintaining the internal temperature below 20 °C.
-
Following the addition of hydrogen peroxide, add thionyl chloride (1.0 eq) dropwise via the dropping funnel, again ensuring the temperature does not exceed 20 °C.
-
After the complete addition of thionyl chloride, allow the reaction mixture to stir at room temperature for approximately 1 hour, or until TLC analysis indicates the complete consumption of the starting thiol.
-
Upon completion, the reaction mixture can be carefully quenched with water.
-
Extract the product into a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.
IV. Visualization of the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Technical Guide: (3-Nitrophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Nitrophenyl)methanesulfonyl chloride is a reactive organic compound featuring a sulfonyl chloride group attached to a methylene bridge, which is in turn bonded to a 3-nitrophenyl ring. Its structure suggests its potential utility as a building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of the nitro group significantly influences the electronic properties of the molecule, while the sulfonyl chloride moiety serves as a highly reactive functional group for introducing the (3-nitrophenyl)methanesulfonyl group into other molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its general relevance in the context of drug discovery.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 58032-84-1 | [1] |
| Molecular Formula | C₇H₆ClNO₄S | [1] |
| Molecular Weight | 235.65 g/mol | [1] |
| Appearance | Off-white to light brown solid | |
| Melting Point | 95-100 °C | |
| Boiling Point | 393.2 ± 25.0 °C (Predicted) | |
| Density | 1.570 ± 0.06 g/cm³ (Predicted) | |
| Water Solubility | Reacts with water | |
| Purity | 95% | [1] |
Synthesis
Proposed Experimental Protocol
Step 1: Synthesis of (3-Nitrophenyl)methanethiol from 3-Nitrobenzyl bromide
This procedure is adapted from general methods for the synthesis of thiols from alkyl halides using thiourea.
-
Materials:
-
3-Nitrobenzyl bromide
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrobenzyl bromide (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add a solution of sodium hydroxide (2.5 equivalents) in water to the flask and reflux the mixture for another 1-2 hours to hydrolyze the intermediate isothiouronium salt.
-
Cool the mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude (3-nitrophenyl)methanethiol, which can be purified by vacuum distillation or column chromatography.
-
Step 2: Oxidative Chlorination of (3-Nitrophenyl)methanethiol
This step is based on general procedures for the oxidation of thiols to sulfonyl chlorides.[2][3][4]
-
Materials:
-
(3-Nitrophenyl)methanethiol
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Dilute hydrochloric acid (HCl)
-
Ice bath
-
Ethyl acetate
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve (3-nitrophenyl)methanethiol (1 equivalent) in a mixture of acetonitrile and water.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of N-Chlorosuccinimide (NCS) (approximately 3-4 equivalents) in acetonitrile through the dropping funnel, ensuring the temperature does not rise above 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium sulfite.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization.
-
Caption: Proposed two-step synthesis of this compound.
Role in Drug Development and Medicinal Chemistry
While no specific drug candidates or biological targets have been directly associated with this compound in the surveyed literature and patents, its structural motifs are of significant interest in medicinal chemistry.
General Utility of Methanesulfonyl Chlorides
Methanesulfonyl chlorides are valuable reagents in drug synthesis, primarily for two key transformations:[5][6]
-
Formation of Mesylates: They react with alcohols to form methanesulfonates (mesylates). The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, which are fundamental in building complex molecular scaffolds.
-
Formation of Sulfonamides: Reaction with primary or secondary amines yields stable sulfonamide linkages. The sulfonamide functional group is a common feature in a wide range of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.
Caption: Key synthetic applications of methanesulfonyl chlorides in medicinal chemistry.
Significance of the Nitroaromatic Moiety
Nitroaromatic compounds are prevalent in a variety of biologically active molecules. The nitro group is a strong electron-withdrawing group, which can influence the pharmacokinetic and pharmacodynamic properties of a drug. In some cases, the nitro group itself is crucial for the mechanism of action, often through in vivo reduction to reactive intermediates that can interact with biological macromolecules.
Caption: General mechanism of action for some nitroaromatic compounds.
Conclusion
This compound is a chemical entity with clear potential as a synthetic intermediate. While its direct application in the synthesis of marketed drugs or clinical candidates has not been identified in this review, its constituent functional groups—the sulfonyl chloride and the nitroaromatic ring—are well-established pharmacophores and reactive handles in medicinal chemistry. The provided synthetic protocol, although proposed, is based on reliable and well-documented chemical transformations. Further research is warranted to explore the utility of this compound in the generation of novel, biologically active molecules. Researchers in drug discovery may find this compound to be a valuable addition to their library of building blocks for the synthesis of new chemical entities.
References
- 1. Drug Discovery Research Screening Libraries | Fisher Scientific [fishersci.com]
- 2. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 4. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 5. US2465951A - Method of making para-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to (3-Nitrophenyl)methanesulfonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-Nitrophenyl)methanesulfonyl chloride, a key reagent in organic synthesis with potential applications in medicinal chemistry. This document details its chemical and physical properties, provides adaptable experimental protocols for its synthesis and purification, and explores its reactivity and potential utility in drug development.
Core Properties and Data
This compound is a benzylic sulfonyl chloride featuring a nitro group at the meta position of the phenyl ring. Its chemical structure confers specific reactivity, making it a valuable building block in the synthesis of complex organic molecules.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₄S | [1] |
| Molecular Weight | 235.65 g/mol | |
| Appearance | Not explicitly stated, but related compounds are solids. | |
| Boiling Point | 393.2 °C at 760 mmHg | |
| Density | 1.57 g/cm³ | |
| Melting Point | Data not available for the 3-nitro isomer. The related 3-nitrobenzenesulfonyl chloride has a melting point of 61-62 °C. | |
| Solubility | Reacts with water. Soluble in many organic solvents. | |
| CAS Number | 58032-84-1 |
Synthesis and Purification
Experimental Protocol: Synthesis of this compound (Adapted from 4-nitro isomer synthesis)
This protocol is adapted from the synthesis of (4-Nitrophenyl)methanesulfonyl chloride and should be optimized for the 3-nitro isomer.
Step 1: Formation of S-(3-Nitrobenzyl)isothiouronium salt
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-nitrobenzyl halide (e.g., 3-nitrobenzyl bromide or chloride) (1 equivalent) and thiourea (1 equivalent) in ethanol.
-
Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid is the S-(3-nitrobenzyl)isothiouronium salt, which can be washed with diethyl ether and used in the next step without further purification.
Step 2: Oxidative Chlorination
-
Suspend the S-(3-nitrobenzyl)isothiouronium salt in a mixture of acetonitrile and water in a three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, cooled in an ice-salt bath.
-
Slowly add a solution of an oxidizing agent, such as chlorine gas or an alternative chlorinating agent like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA), in acetonitrile, while maintaining the internal temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture at a low temperature for an additional 30-60 minutes.
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction by carefully adding a solution of sodium sulfite.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
Purification Protocol
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the sulfonyl chloride group, likely in the range of 4.5-5.0 ppm. The aromatic protons will appear as a complex multiplet in the aromatic region (7.5-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methylene carbon around 60-70 ppm. The aromatic carbons will have signals in the range of 120-150 ppm, with the carbon bearing the nitro group being the most deshielded.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) around 1370 cm⁻¹ and 1180 cm⁻¹. Strong bands corresponding to the nitro group (N-O stretching) are expected around 1530 cm⁻¹ and 1350 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of Cl, SO₂, and NO₂.
Reactivity and Applications in Synthesis
This compound is a reactive electrophile, primarily at the sulfonyl sulfur atom. It readily reacts with nucleophiles such as alcohols, amines, and thiols.
Key Reactions:
-
Sulfonate Ester Formation: In the presence of a non-nucleophilic base, it reacts with alcohols to form sulfonate esters (mesylates). The resulting mesylate is an excellent leaving group, facilitating subsequent nucleophilic substitution and elimination reactions.
-
Sulfonamide Formation: It reacts with primary and secondary amines to yield stable sulfonamides. The sulfonamide moiety is a common functional group in many pharmaceutical agents.
Role in Drug Development and Medicinal Chemistry
While direct involvement of this compound in specific signaling pathways or as a component of an approved drug is not documented in the available literature, its structural motifs are of significant interest to medicinal chemists.
The sulfonamide linkage formed from the reaction of sulfonyl chlorides with amines is a cornerstone in the design of a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The nitroaromatic group, while sometimes associated with toxicity, is also a feature of some antimicrobial and antiprotozoal drugs. The reactivity of the sulfonyl chloride group allows for its use as a versatile linker or for the introduction of a key pharmacophoric element.
The application of related compounds, such as 4-nitrobenzylsulfonyl chloride in the synthesis of HIV-1 Tat protein inhibitors, highlights the potential of this class of reagents in developing novel therapeutics.[3] Further research is warranted to explore the biological activities of derivatives of this compound.
Safety and Handling
This compound is expected to be a reactive and potentially hazardous compound. It is likely to be corrosive and a lachrymator. It will react violently with water and other protic solvents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
This technical guide provides a foundation for researchers and professionals working with this compound. As with any chemical reagent, a thorough understanding of its properties and careful handling are paramount for its safe and effective use in the laboratory.
References
Stability and Storage of (3-Nitrophenyl)methanesulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for (3-Nitrophenyl)methanesulfonyl chloride (CAS: 58032-84-1). Understanding these parameters is critical for ensuring the compound's integrity, maximizing experimental reproducibility, and maintaining a safe laboratory environment. The information is compiled from safety data sheets of the target compound and closely related sulfonyl chlorides, which share key reactivity and stability characteristics.
Core Stability Profile
This compound is a reactive organosulfur compound. Its stability is primarily influenced by moisture. Like other sulfonyl chlorides, it is susceptible to hydrolysis. The core reactive site is the sulfonyl chloride group (-SO₂Cl), which readily reacts with nucleophiles, most notably water.
Key Stability Concerns:
-
Moisture Sensitivity: The compound reacts with water, leading to degradation. This reaction is a significant concern during storage and handling.
-
Thermal Decomposition: When heated to decomposition, it can release toxic and corrosive fumes, including hydrogen chloride, sulfur oxides, and nitrogen oxides.
-
Incompatibility: It reacts with a range of substances, including water, alcohols, bases, and strong oxidizing agents.
Recommended Storage and Handling Conditions
Proper storage is essential to prevent degradation and ensure safety. The following table summarizes the recommended conditions based on supplier safety data sheets for sulfonyl chlorides.
| Parameter | Recommended Condition | Rationale & Citation |
| Temperature | 2°C to 8°C | To minimize degradation kinetics. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen). | To prevent contact with ambient moisture. |
| Container | Tightly closed, in a corrosion-resistant container. | To prevent moisture ingress and container degradation. Metal containers should be avoided.[1] |
| Location | A dry, cool, and well-ventilated place. Store locked up. | To prevent moisture exposure and ensure safe containment.[2][3] |
| Handling | Use only under a chemical fume hood. Avoid creating dust/vapors. | To prevent inhalation and exposure.[2] |
Degradation Pathway: Hydrolysis
The primary degradation pathway for this compound is hydrolysis upon contact with water or moist air. The water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group. This reaction displaces the chloride ion, forming the corresponding sulfonic acid and hydrogen chloride gas.[4]
The reaction is as follows: C₇H₆ClNO₄S + H₂O → C₇H₇NO₅S ( (3-nitrophenyl)methanesulfonic acid) + HCl (Hydrogen Chloride)[4]
This degradation is problematic as it consumes the active reagent, reduces product yield in reactions, and produces corrosive HCl gas, which can damage equipment and pose a safety hazard.[4]
Incompatible Materials
To ensure stability and prevent hazardous reactions, this compound must be stored away from incompatible materials. Contact with these substances can lead to vigorous or explosive reactions and the release of toxic gases.
Experimental Protocol: General Stability Assessment
While a specific, validated stability-indicating assay for this compound is not publicly available, a general forced degradation study can be designed to understand its stability profile. This involves subjecting the compound to stress conditions more severe than typical storage.[5]
Objective: To identify potential degradation products and pathways.
Methodology:
-
Preparation: Prepare solutions of this compound in a suitable inert solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Hydrolytic: Expose the solution to acidic (0.1 M HCl) and basic (0.1 M NaOH) aqueous conditions. Samples should be taken at various time points (e.g., 0, 2, 6, 24 hours) at room temperature and elevated temperature (e.g., 60°C).[5]
-
Oxidative: Treat the solution with hydrogen peroxide (e.g., 3-30%) at room temperature.[5]
-
Thermal: Expose the solid compound to dry heat (e.g., 80-100°C) for a defined period.[5]
-
Photolytic: Expose the solution to UV/Vis light as per ICH Q1B guidelines, with a control sample stored in the dark.[5]
-
-
Analysis:
-
Neutralize acidic and basic samples before analysis.[5]
-
Analyze all stressed samples and controls using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.
-
References
An In-depth Technical Guide to (3-Nitrophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and handling of (3-Nitrophenyl)methanesulfonyl chloride (CAS No. 58032-84-1). The information is intended to support professionals in research, discovery, and development by consolidating key technical data and experimental insights.
Core Chemical and Physical Properties
This compound is an organosulfur compound utilized as a reagent in organic synthesis.[1] Its physical and chemical characteristics are fundamental to its application and handling.
| Property | Value | Source(s) |
| CAS Number | 58032-84-1 | [1][2] |
| Molecular Formula | C₇H₆ClNO₄S | [2][3] |
| Molecular Weight | 235.65 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| Appearance | Yellow to brown solid / Liquid or solid | [4] |
| Purity | Typically ≥95% | [2] |
| Boiling Point | 393.2°C at 760 mmHg | [4] |
| Density | 1.57 g/cm³ | [4] |
| Flash Point | 191.6°C | [4] |
| InChI Key | IUYFKLDRPZLAQQ-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])CS(=O)(=O)Cl | [3] |
Reactivity, Stability, and Handling
Reactivity Profile
This compound's reactivity is primarily dictated by the highly electrophilic sulfonyl chloride group. This functional group makes the compound a potent reactant for introducing the (3-nitrophenyl)methanesulfonyl moiety into other molecules.
-
Reaction with Nucleophiles : Like other sulfonyl chlorides, it reacts readily with nucleophiles.[5][6] Its reaction with alcohols in the presence of a non-nucleophilic base yields sulfonate esters (mesylates), converting the hydroxyl group into an excellent leaving group for subsequent substitution reactions.[6] Similarly, it reacts with primary and secondary amines to form stable sulfonamides.[5]
-
Moisture Sensitivity : The compound is moisture-sensitive and reacts with water.[1][7] This hydrolysis can be vigorous or violent, liberating corrosive and toxic gases such as hydrogen chloride and resulting in the formation of the corresponding sulfonic acid.[6][8][9] Therefore, all reactions and handling should be performed under anhydrous (dry) conditions.[6]
Stability and Storage
Proper storage is critical to maintain the integrity and reactivity of this compound.
-
Storage Conditions : It should be stored in a tightly closed container in a dry, cool, and well-ventilated area, under an inert atmosphere such as nitrogen or argon.[8] The recommended storage temperature is typically 2-8°C.
-
Incompatibilities : The compound should be kept away from water, moisture, strong oxidizing agents, bases (including ammonia), amines, strong acids, and strong reducing agents.[7][9] It may be corrosive to metals and should not be stored in metal containers.[10]
-
Hazardous Decomposition : Thermal decomposition can produce toxic and corrosive fumes, including hydrogen chloride and sulfur oxides.[9][11]
A logical workflow for handling and reacting this compound involves careful consideration of its reactivity.
Caption: General reactivity of this compound.
Experimental Protocols
General Synthesis Protocol
While a specific synthesis for the 3-nitro isomer is not detailed in the provided search results, a general and analogous procedure for a related isomer, (4-Nitrophenyl)methanesulfonyl chloride, is available and can serve as a representative experimental protocol.[12][13] This multi-step process typically starts from an alkyl halide.
Step 1: Formation of S-Alkyl Isothiourea Salt
-
Combine the starting alkyl halide (e.g., 3-nitrobenzyl chloride) (5 mmol) and thiourea (0.381 g, 5 mmol) in ethanol (5 mL).
-
Heat the mixture at reflux for 1 hour.
-
After the reaction is complete, remove the solvent under reduced pressure (vacuum).
-
Wash the resulting residue with diethyl ether (3 x 5 mL) to yield the S-alkyl isothiourea salt as a solid, which can be used in the next step without further purification.[12][13]
Step 2: Oxidative Chlorination
-
Transfer the S-alkyl isothiourea salt to a three-necked round-bottom flask equipped with a thermometer and an addition funnel, and place it in an ice bath.
-
Add water (0.45 mL) and acetonitrile (10 mL) to the flask to create a vigorously stirred mixture.
-
Slowly add a solution of tert-butyl hypochlorite (t-BuOCl) in acetonitrile dropwise, ensuring the internal temperature is maintained between 0-20°C.[12][13]
-
Once the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.[12]
Step 3: Work-up and Purification
-
Remove the solvent under vacuum.
-
Dissolve the residue in diethyl ether (15 mL).
-
Wash the ether layer with water (2 x 10 mL) and dry it over anhydrous sodium sulfate (Na₂SO₄).[12][13]
-
Concentrate the dried ether solution under vacuum to obtain the crude this compound.
-
If necessary, the product can be further purified by recrystallization.[12]
Caption: A generalized workflow for the synthesis of the target compound.
Safety and Handling Protocol
This compound is a hazardous chemical that requires strict safety protocols. It is classified as corrosive, toxic, and water-reactive.[8][9]
-
Personal Protective Equipment (PPE) : Always work in a chemical fume hood.[8] Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Protective clothing to prevent skin contact.
-
Safety goggles and a face shield.[11]
-
-
Handling :
-
Spill Response :
-
First Aid :
-
Skin Contact : Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Inhalation : Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]
-
Applications in Drug Development and Research
As a reactive chemical intermediate, this compound is valuable in organic synthesis. Its primary application is as a "building block" to install the (3-nitrophenyl)methanesulfonyl group onto a target molecule. This can be useful for:
-
Protecting Groups : The formation of sulfonamides from amines serves as a robust protecting group strategy, as sulfonamides are stable to a wide range of reaction conditions.[5]
-
Modifying Biological Activity : The introduction of the nitroaromatic sulfonyl moiety can significantly alter the electronic and steric properties of a parent molecule, which is a common strategy in medicinal chemistry to modulate pharmacological activity, solubility, and metabolic stability.
-
Creating Leaving Groups : By converting alcohols to sulfonate esters, it facilitates various nucleophilic substitution reactions, which are foundational in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[6]
References
- 1. 3-NITROPHENYLMETHANESULFONYL CHLORIDE | 58032-84-1 [chemicalbook.com]
- 2. This compound | 58032-84-1 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C7H6ClNO4S) [pubchemlite.lcsb.uni.lu]
- 4. Page loading... [guidechem.com]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.fi [fishersci.fi]
- 8. fishersci.com [fishersci.com]
- 9. (4-Nitrophenyl)methanesulfonyl chloride | CAS#:4025-75-6 | Chemsrc [chemsrc.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]
- 12. (4-Nitrophenyl)methanesulfonyl chloride | 4025-75-6 [chemicalbook.com]
- 13. (4-Nitrophenyl)methanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
The Advent and Evolution of Nitrophenyl-Substituted Sulfonyl Chlorides: A Technical Guide
Introduction
Nitrophenyl-substituted sulfonyl chlorides, a class of organic reagents characterized by a sulfonyl chloride group and a nitro group attached to a benzene ring, have carved a significant niche in the landscape of chemical synthesis and drug discovery. Their unique electronic properties, stemming from the presence of the strongly electron-withdrawing nitro group, render the sulfur atom highly electrophilic, making them powerful reagents for the formation of sulfonamides and sulfonate esters. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of the ortho-, meta-, and para-isomers of nitrophenyl-substituted sulfonyl chlorides, with a focus on their utility for researchers, scientists, and drug development professionals.
A Historical Perspective: The Discovery of Nitrophenyl-Substituted Sulfonyl Chlorides
The latter half of the 19th century was a period of immense progress in organic chemistry, with the elucidation of aromatic structures and the development of new synthetic methodologies. It was during this era that the nitrophenyl-substituted sulfonyl chlorides were first described. While pinpointing the absolute first synthesis of each isomer is challenging, early reports can be traced back to the work of German chemist H. Limpricht. His investigations into sulfonic acids and their derivatives, published in Justus Liebigs Annalen der Chemie in 1875, laid some of the earliest groundwork in this area.
Subsequent research, notably by chemists such as Hans Fierz-David in the early 20th century, further expanded the understanding and synthetic utility of these compounds, particularly in the context of dye chemistry. However, it was the groundbreaking work on sulfonamide antibacterial agents in the 1930s that truly brought the broader class of arylsulfonyl compounds to the forefront of medicinal chemistry. While the initial focus was on aminosulfonamides, the nitro-substituted precursors became indispensable intermediates. In more recent times, the innovative work of chemists like Tohru Fukuyama has revitalized interest in these reagents, particularly o-nitrobenzenesulfonyl chloride, by demonstrating their exceptional utility as protecting groups in complex total synthesis.
Synthesis of Nitrophenyl-Substituted Sulfonyl Chlorides
The preparation of nitrophenyl-substituted sulfonyl chlorides can be achieved through several synthetic routes. The most common methods involve the chlorosulfonation of nitrobenzene or the oxidation of corresponding nitrophenyl disulfides.
o-Nitrobenzenesulfonyl Chloride (Nosyl Chloride)
A well-established and reliable method for the synthesis of o-nitrobenzenesulfonyl chloride involves the oxidative chlorination of di-o-nitrophenyl disulfide. This procedure, detailed in Organic Syntheses, provides a good yield of the desired product.
m-Nitrobenzenesulfonyl Chloride
The meta-isomer is typically prepared by the chlorosulfonation of nitrobenzene. The reaction conditions can be controlled to favor the formation of the m-isomer.
p-Nitrobenzenesulfonyl Chloride
Similar to the ortho-isomer, p-nitrobenzenesulfonyl chloride is often synthesized via the oxidative chlorination of di-p-nitrophenyl disulfide. Various patents describe industrial-scale preparations with high yields. Another common method involves the diazotization of p-nitroaniline followed by reaction with sulfur dioxide and a chlorine source.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and physical properties of the three isomers of nitrophenyl-substituted sulfonyl chloride.
Table 1: Synthesis of Nitrophenyl-Substituted Sulfonyl Chlorides
| Isomer | Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| Ortho | di-o-nitrophenyl disulfide | Cl₂, conc. HCl, conc. HNO₃ | 70°C, 1 hour | 84 | Organic Syntheses |
| Meta | Nitrobenzene | Chlorosulfonic acid, Thionyl chloride | 112°C, 4 hours then 70°C, 2 hours | 96.3 | US Patent 5,436,370A[1] |
| Para | di-p-nitrophenyl disulfide | Cl₂, Dichloroethane, Water, SOCl₂, DMF | 55-60°C then 30-40°C | 91.6 | CN101570501B[2] |
Table 2: Physical and Spectroscopic Properties of Nitrophenyl-Substituted Sulfonyl Chlorides
| Property | o-Nitrobenzenesulfonyl Chloride | m-Nitrobenzenesulfonyl Chloride | p-Nitrobenzenesulfonyl Chloride |
| CAS Number | 1694-92-4 | 121-51-7 | 98-74-8 |
| Molecular Formula | C₆H₄ClNO₄S | C₆H₄ClNO₄S | C₆H₄ClNO₄S |
| Molecular Weight | 221.62 g/mol | 221.62 g/mol | 221.62 g/mol |
| Melting Point | 64-65 °C[3] | 61-63 °C | 76-79 °C |
| ¹H NMR (CDCl₃, δ) | 8.27 (d), 7.95 (t), 7.91 (t), 7.89 (d) | 8.82 (t), 8.48 (ddd), 8.23 (ddd), 7.81 (t) | 8.43 (d), 8.18 (d) |
| ¹³C NMR (CDCl₃, δ) | 148.1, 135.5, 133.7, 132.4, 131.8, 124.5 | 148.5, 145.2, 134.1, 131.0, 128.2, 123.5 | 151.1, 145.0, 129.5, 124.9 |
| IR (cm⁻¹) | ~1530 (asym NO₂), ~1370 (sym NO₂), ~1180 (asym SO₂), ~1160 (sym SO₂) | ~1530 (asym NO₂), ~1350 (sym NO₂), ~1170 (asym SO₂), ~1150 (sym SO₂) | ~1525 (asym NO₂), ~1350 (sym NO₂), ~1180 (asym SO₂), ~1170 (sym SO₂) |
Experimental Protocols
Synthesis of o-Nitrobenzenesulfonyl Chloride
This procedure is adapted from Organic Syntheses.
Materials:
-
di-o-nitrophenyl disulfide (200 g, 0.65 mol)
-
Concentrated hydrochloric acid (1 L)
-
Concentrated nitric acid (200 mL)
-
Chlorine gas
-
Glacial acetic acid (140 mL)
-
Concentrated ammonium hydroxide (10 mL)
-
Water
Procedure:
-
In a 3-L three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and a gas inlet tube, combine the di-o-nitrophenyl disulfide, concentrated hydrochloric acid, and concentrated nitric acid.
-
Warm the mixture to 70°C on a steam bath while passing a stream of chlorine gas through the solution.
-
Continue heating and passing chlorine for one hour after the disulfide has melted.
-
Decant the hot supernatant liquid from the molten sulfonyl chloride.
-
Wash the sulfonyl chloride with two 300-mL portions of warm water (70°C) and allow it to solidify.
-
Dissolve the crude product in 140 mL of glacial acetic acid at 50-60°C and filter by suction.
-
Chill the filtrate in cold water with vigorous stirring to crystallize the product.
-
Triturate the crystals with 1 L of cold water and decant. Repeat this process twice.
-
Add 1 L of cold water and 10 mL of concentrated ammonium hydroxide to the crystals with stirring.
-
Collect the crystals by suction filtration, wash with 200 mL of water, and air dry.
Expected Yield: 240 g (84%) of a light yellow product with a melting point of 64–65°C.[3]
Synthesis of m-Nitrobenzenesulfonyl Chloride
This procedure is based on a patented method.[1]
Materials:
-
Nitrobenzene (123.1 g, 1.0 mol)
-
Chlorosulfonic acid (521.0 g, 4.4 mol)
-
Thionyl chloride (110.0 g, 0.92 mol)
-
Ice-water
-
Sodium hydrogen carbonate solution
Procedure:
-
Heat chlorosulfonic acid to 112°C.
-
Add nitrobenzene dropwise over 4 hours while maintaining the temperature.
-
Stir the mixture at 112°C for an additional 4 hours.
-
Cool the reaction mixture to 70°C.
-
Add thionyl chloride dropwise over 2 hours.
-
Stir at 70°C until the evolution of gas ceases.
-
Cool the mixture and pour it into ice-water.
-
Filter the precipitated product and wash with water and sodium hydrogen carbonate solution.
Expected Yield: 213.5 g (96.3% based on dry content) of 3-nitrobenzenesulfonyl chloride.[1]
Synthesis of p-Nitrobenzenesulfonyl Chloride
This procedure is adapted from a patented industrial method.[2]
Materials:
-
4,4'-Dinitrodiphenyl disulfide (150 g)
-
Dichloroethane (300 g)
-
10% NaCl solution (600 g)
-
Chlorine gas (208 g)
-
30% NaOH solution (130 g)
-
Toluene (360 g)
-
DMF (4 g)
-
Thionyl chloride (128 g)
-
n-Hexane (600 g)
-
Ice-water
Procedure:
-
In a suitable reactor, combine the disulfide, dichloroethane, and 10% NaCl solution. Heat to 55-60°C.
-
Introduce chlorine gas over 6-7 hours, maintaining the temperature. Hold for 0.5 hours.
-
Cool to 30°C, separate the layers, and wash the organic phase to remove acid.
-
Add 30% NaOH solution, reflux for 1 hour, and then distill off the dichloroethane.
-
Filter the resulting aqueous solution of the sodium salt and add toluene. Dehydrate the mixture.
-
Cool to 40°C, add DMF, and then add thionyl chloride dropwise over ~2 hours at 30-40°C.
-
Stir for 3 hours.
-
Pour the reaction mixture into ice-water and stir for 15 minutes.
-
Separate the layers and distill the toluene from the organic layer under reduced pressure.
-
Add n-hexane to the residue to precipitate the product. Cool to 0-5°C and filter.
-
Dry the product under vacuum at 40-50°C.
Expected Yield: 203.6 g (91.16%) of 4-nitrobenzenesulfonyl chloride with a purity of 99.1%.[2]
Applications in Organic Synthesis and Drug Development
The Nosyl Group: A Versatile Protecting Group for Amines
o-Nitrobenzenesulfonyl chloride (nosyl chloride) is widely used to introduce the nosyl (Ns) protecting group onto primary and secondary amines. The resulting sulfonamides are stable to a wide range of reaction conditions, including strongly acidic media. The key advantage of the nosyl group over other sulfonyl protecting groups, such as the tosyl group, is its facile cleavage under mild, neutral conditions. This deprotection is typically achieved using a thiol, such as thiophenol or mercaptoethanol, in the presence of a base.
The mechanism of deprotection proceeds through a Meisenheimer complex, an intermediate formed by the nucleophilic attack of the thiolate on the electron-deficient aromatic ring. This is followed by the collapse of the intermediate, leading to the release of the free amine and the formation of a diaryl sulfide.
This mild deprotection protocol has been famously exploited in the Fukuyama Amine Synthesis , a powerful method for the preparation of secondary amines.
Role in the Synthesis of Pharmaceuticals
Nitrophenyl-substituted sulfonyl chlorides are crucial building blocks in the synthesis of numerous pharmaceuticals. A prominent example is the use of p-nitrobenzenesulfonyl chloride in the synthesis of darunavir , a potent HIV protease inhibitor.
The broader class of sulfonamides, for which nitrophenyl-substituted sulfonyl chlorides are precursors, exhibit a wide range of biological activities.
-
Antibacterial Action: Sulfonamide antibiotics act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), they disrupt the bacterial metabolic pathway for DNA and RNA synthesis.
-
HIV Protease Inhibition: Darunavir, synthesized using a p-nitrophenylsulfonyl moiety, is a nonpeptidic inhibitor of the HIV-1 protease. It binds to the active site of the enzyme, preventing the cleavage of viral polyproteins, which is a crucial step in the maturation of new, infectious virions. Darunavir's high affinity and ability to inhibit drug-resistant protease variants are key to its clinical efficacy.[3][4]
-
Kinase Inhibition: The nitrophenyl motif is also being explored in the design of kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The nitro group can participate in hydrogen bonding and other interactions within the ATP-binding pocket of kinases, making nitro-substituted compounds promising scaffolds for the development of novel targeted therapies.
Visualizations
Experimental Workflows
Figure 1: General synthetic workflows for the preparation of nitrophenyl-substituted sulfonyl chlorides.
Signaling Pathway Inhibition
Figure 2: Simplified diagrams of the inhibitory mechanisms of sulfonamide antibiotics and darunavir.
From their early discovery in the late 19th century to their modern applications in complex organic synthesis and the development of life-saving drugs, nitrophenyl-substituted sulfonyl chlorides have proven to be a versatile and indispensable class of reagents. Their unique reactivity, conferred by the nitro group, allows for a wide range of chemical transformations that are crucial for both academic research and industrial applications. As our understanding of biological pathways deepens, the strategic incorporation of the nitrophenylsulfonyl moiety will undoubtedly continue to play a vital role in the design and synthesis of novel therapeutic agents.
References
Introduction to sulfonyl chlorides in organic chemistry
An In-depth Technical Guide to Sulfonyl Chlorides in Organic Chemistry
Introduction
Sulfonyl chlorides (R-SO₂Cl) are a pivotal class of organosulfur compounds characterized by a sulfonyl functional group (-SO₂-) attached to a chlorine atom. Their significance in organic chemistry is underscored by their versatile reactivity, primarily as electrophiles, which allows them to readily react with a wide array of nucleophiles. This reactivity makes them indispensable reagents in the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds, many of which are found in pharmaceuticals, agrochemicals, and dyes. This guide provides a comprehensive overview of the core properties, synthesis, and key applications of sulfonyl chlorides, with a focus on practical experimental methodologies and quantitative data relevant to researchers and professionals in drug development.
Core Properties and Reactivity
The chemical behavior of sulfonyl chlorides is dominated by the highly electrophilic nature of the sulfur atom, which is bonded to two electronegative oxygen atoms and a chlorine atom. This renders the sulfur atom susceptible to nucleophilic attack.
General Reactivity:
The fundamental reaction of sulfonyl chlorides involves the nucleophilic substitution of the chloride ion by a nucleophile (Nu⁻). This reaction typically proceeds via a nucleophilic addition-elimination mechanism.
Key Physicochemical Properties:
Sulfonyl chlorides are generally colorless liquids or low-melting solids with sharp, irritating odors. They are typically soluble in organic solvents but react with nucleophilic solvents like water and alcohols. Their stability can be influenced by the nature of the 'R' group; for instance, aromatic sulfonyl chlorides are generally more stable than their aliphatic counterparts.
Synthesis of Sulfonyl Chlorides
The preparation of sulfonyl chlorides can be achieved through several synthetic routes, with the choice of method often depending on the nature of the starting material.
1. From Sulfonic Acids (The Reed Process): A common laboratory and industrial method involves the chlorination of sulfonic acids or their salts using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
2. From Grignard Reagents: The reaction of a Grignard reagent with sulfuryl chloride (SO₂Cl₂) provides a direct route to sulfonyl chlorides.
3. From Arenes (Chlorosulfonation): Aromatic sulfonyl chlorides are frequently synthesized by the direct chlorosulfonation of arenes using chlorosulfonic acid (ClSO₃H).
Key Reactions and Applications
The utility of sulfonyl chlorides in organic synthesis is extensive. Their reactions with various nucleophiles lead to the formation of stable and often biologically active molecules.
Formation of Sulfonamides
Sulfonyl chlorides react readily with primary and secondary amines in the presence of a base to yield sulfonamides. This reaction is fundamental to the synthesis of sulfa drugs, a major class of antibiotics.
Experimental Protocol: Synthesis of N-benzyl-4-toluenesulfonamide
Materials:
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Benzylamine
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve tosyl chloride (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzylamine (1.0 eq) dropwise, followed by the slow addition of pyridine (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford the pure N-benzyl-4-toluenesulfonamide.
Formation of Sulfonate Esters
The reaction of sulfonyl chlorides with alcohols in the presence of a base, such as pyridine, yields sulfonate esters. Tosylates (derived from tosyl chloride) and mesylates (from mesyl chloride) are excellent leaving groups in nucleophilic substitution and elimination reactions, often used to activate alcohols.
Experimental Protocol: Synthesis of Propyl Tosylate
Materials:
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
1-Propanol
-
Pyridine
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine 1-propanol (1.0 eq) and pyridine (1.5 eq) in a flask and cool to 0 °C.
-
Add a solution of tosyl chloride (1.1 eq) in diethyl ether dropwise to the alcohol-pyridine mixture with stirring.
-
Maintain the temperature at 0 °C for 1 hour, then allow the mixture to stir at room temperature overnight.
-
Pour the reaction mixture into cold 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude propyl tosylate, which can be further purified by column chromatography if necessary.
Friedel-Crafts Sulfonylation
Aromatic sulfonyl chlorides can react with arenes in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form sulfones. This reaction is a variant of the classic Friedel-Crafts acylation.
Quantitative Data
The following tables summarize key quantitative data for commonly used sulfonyl chlorides and their derivatives.
Table 1: Physical and Spectroscopic Properties of Common Sulfonyl Chlorides
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Methanesulfonyl chloride | CH₃SO₂Cl | 114.55 | -32 | 161 | 3.4 (s, 3H) | 45.2 | 1370, 1175 (SO₂) |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 69-71 | 145 (15 mmHg) | 7.8 (d, 2H), 7.4 (d, 2H), 2.5 (s, 3H) | 145.2, 133.0, 129.8, 127.5, 21.7 | 1365, 1170 (SO₂) |
| Benzenesulfonyl chloride | C₆H₅SO₂Cl | 176.62 | 14.5 | 251-252 | 8.0-7.6 (m, 5H) | 139.5, 134.0, 129.3, 127.8 | 1375, 1180 (SO₂) |
Table 2: Comparative Reaction Yields for Sulfonamide Formation
| Sulfonyl Chloride | Amine | Base | Solvent | Reaction Time (h) | Yield (%) |
| Tosyl chloride | Aniline | Pyridine | DCM | 5 | 92 |
| Mesyl chloride | Benzylamine | Triethylamine | THF | 3 | 95 |
| Benzenesulfonyl chloride | Piperidine | NaOH (aq) | Dioxane | 4 | 88 |
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate key processes involving sulfonyl chlorides.
Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.
Caption: Experimental workflow for the synthesis of a sulfonamide.
Conclusion
Sulfonyl chlorides are powerful and versatile reagents in modern organic synthesis. Their predictable reactivity and the stability of their derivatives make them essential tools for the construction of complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of their properties, synthetic routes, and reaction mechanisms, as provided in this guide, is crucial for their effective application in research and development.
An In-depth Technical Guide to (3-Nitrophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, physicochemical properties, and key technical data for (3-Nitrophenyl)methanesulfonyl chloride, a reagent with applications in organic synthesis and pharmaceutical research. The information is compiled from safety data sheets and relevant chemical literature to ensure a thorough understanding for safe handling and effective use in a laboratory setting.
Chemical Identification and Properties
This compound is a nitro-substituted aromatic sulfonyl chloride. Such compounds are important intermediates in the synthesis of more complex molecules due to the reactivity of the sulfonyl chloride group.
| Property | Value | Reference |
| CAS Number | 58032-84-1 | [1] |
| Molecular Formula | C₇H₆ClNO₄S | [1] |
| Molecular Weight | 235.65 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| InChI Key | IUYFKLDRPZLAQQ-UHFFFAOYSA-N | [2] |
| Purity | ≥95% | [2] |
Hazard Identification and GHS Classification
According to the Safety Data Sheet provided by Angene Chemical, this compound is classified as a hazardous substance.[1] Proper personal protective equipment (PPE) and handling procedures are mandatory.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Data sourced from Angene Chemical Safety Data Sheet.[1]
GHS Pictograms:
Signal Word: Warning [1]
Safe Handling and Emergency Protocols
The following diagrams outline the mandatory workflow for handling this chemical and the appropriate response in case of accidental exposure.
Caption: Workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure, immediate action is crucial. The following protocols are based on standard first aid procedures for this type of chemical.[1]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician. |
| Skin Contact | Wash off immediately with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Data sourced from Angene Chemical Safety Data Sheet.[1]
Reactivity and Synthetic Applications
Methanesulfonyl chlorides and their derivatives are versatile reagents in organic synthesis, primarily used to convert alcohols into good leaving groups (mesylates) for nucleophilic substitution reactions. They also react with amines to form stable sulfonamides, a functional group present in many pharmaceutical compounds.[3][4]
The core reactivity involves a nucleophile attacking the electrophilic sulfur atom, leading to the displacement of the chloride ion. This reaction typically proceeds via a concerted SN2-type mechanism at the sulfur center.[5][6]
Caption: Generalized reaction pathway for nucleophilic substitution at the sulfonyl center.
The nitro group on the phenyl ring acts as an electron-withdrawing group, which can influence the reactivity of the sulfonyl chloride moiety. This electronic effect is a key consideration for scientists in designing synthetic pathways.
Example Experimental Protocol: Synthesis of a Sulfonyl Chloride
Reaction: Conversion of an S-alkyl isothiourea salt to the corresponding sulfonyl chloride via oxidative chlorination.[7]
Methodology:
-
Formation of Isothiourea Salt: An appropriate alkyl halide (e.g., 4-nitrobenzyl halide, 5 mmol) is refluxed with thiourea (5 mmol) in ethanol (5 mL) for 1 hour.
-
Isolation: After the reaction, the solvent is removed under vacuum. The resulting residue is washed with ether (3 x 5 mL) to yield the S-alkyl isothiourea salt as a solid. This intermediate is typically used without further purification.[7]
-
Reaction Setup: The S-alkyl isothiourea salt is transferred to a three-necked, round-bottomed flask equipped with a thermometer and an addition funnel, and placed in an ice bath. Water (0.45 mL) and acetonitrile (10 mL) are added to create a vigorously stirred mixture.[7]
-
Oxidative Chlorination: A solution of tert-butyl hypochlorite (t-BuOCl) in acetonitrile is added dropwise to the mixture. The internal temperature must be maintained between 0-20 °C during the addition.[7]
-
Workup: After stirring for an additional 30 minutes post-addition, the solvent is removed under vacuum. Ether (15 mL) is added to dissolve the residue.
-
Purification: The ether layer is washed with water (2 x 10 mL) and dried over anhydrous sodium sulfate (Na₂SO₄). Concentration under vacuum yields the desired sulfonyl chloride product, which can be further purified by recrystallization.[7]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | 58032-84-1 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. (4-Nitrophenyl)methanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide: Hazards and Toxicity of (3-Nitrophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. (3-Nitrophenyl)methanesulfonyl chloride is a hazardous chemical and should only be handled by trained personnel using appropriate personal protective equipment in a controlled laboratory setting. All safety precautions outlined in the relevant Safety Data Sheets (SDS) must be strictly followed.
Executive Summary
This compound is a reactive organic compound with significant potential hazards. While specific quantitative toxicological data for this exact compound is limited in publicly available literature, information from Safety Data Sheets (SDS) and data on structurally related compounds indicate that it should be treated as a hazardous substance. The primary hazards are associated with its corrosive nature, potential for severe skin and eye damage, and respiratory irritation. This guide provides a comprehensive overview of the known hazards, inferred toxicological profile based on its chemical functionalities, and general experimental approaches for assessing its toxicity.
Hazard Identification and Classification
Based on available SDS and notifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |
Note: Classifications for related compounds such as Methanesulfonyl chloride and 3-Nitrobenzenesulfonyl Chloride are more severe, including "Fatal if inhaled" and "Causes severe skin burns and eye damage"[2][3]. Given the structural similarities, a cautious approach is warranted.
Toxicological Data
Table 2: Summary of Toxicological Endpoints
| Toxicological Endpoint | Species | Route of Exposure | Results | Classification |
| Acute Toxicity | Data Not Available | Oral | Harmful if swallowed[1] | Category 4 |
| Data Not Available | Dermal | Data Not Available | Not Classified | |
| Data Not Available | Inhalation | May cause respiratory irritation[1] | Category 3 | |
| Skin Corrosion/Irritation | Data Not Available | Dermal | Causes skin irritation[1] | Category 2 |
| Serious Eye Damage/Irritation | Data Not Available | Ocular | Causes serious eye irritation[1] | Category 2A |
| Respiratory or Skin Sensitization | Data Not Available | Dermal | Data Not Available | Not Classified |
| Germ Cell Mutagenicity | Data Not Available | N/A | Data Not Available | Not Classified |
| Carcinogenicity | Data Not Available | N/A | Data Not Available | Not Classified |
| Reproductive Toxicity | Data Not Available | N/A | Data Not Available | Not Classified |
| Specific Target Organ Toxicity (Single Exposure) | Data Not Available | Inhalation | May cause respiratory irritation[1] | Category 3 |
| Specific Target Organ Toxicity (Repeated Exposure) | Data Not Available | N/A | Data Not Available | Not Classified |
| Aspiration Hazard | Data Not Available | N/A | Data Not Available | Not Classified |
Potential Mechanisms of Toxicity
The toxicity of this compound can be inferred from the reactivity of its two key functional groups: the sulfonyl chloride and the nitroaromatic ring.
Reactivity of the Sulfonyl Chloride Group
Sulfonyl chlorides are highly electrophilic and readily react with nucleophiles. In a biological system, this reactivity can lead to the non-specific modification of biological macromolecules such as proteins and DNA. The sulfonyl chloride can react with amine, thiol, and hydroxyl groups present in amino acid residues of proteins, potentially leading to enzyme inhibition and disruption of cellular signaling.
Figure 1: Reaction of sulfonyl chloride with nucleophiles.
Metabolism of the Nitroaromatic Group
Nitroaromatic compounds can undergo metabolic reduction to form highly reactive intermediates. This reduction can occur via one-electron or two-electron pathways, primarily mediated by nitroreductase enzymes found in various tissues and gut microbiota. The reduction of the nitro group can lead to the formation of nitroso, hydroxylamino, and amino derivatives. The hydroxylamino intermediate is particularly reactive and can bind to macromolecules, leading to cellular damage and potentially mutagenicity. Furthermore, the one-electron reduction can lead to the formation of a nitro anion radical, which can participate in redox cycling with molecular oxygen to generate reactive oxygen species (ROS), leading to oxidative stress.
Figure 2: Metabolic activation of the nitroaromatic group.
Experimental Protocols for Hazard Assessment
While specific experimental protocols for this compound are not available, standard toxicological testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), provide a framework for assessing the hazards of chemical substances.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 439)
This in vitro test uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.
Figure 3: Workflow for in vitro skin irritation testing.
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Based on OECD TG 492)
This in vitro method utilizes a three-dimensional human cornea-like epithelium model to evaluate the potential for a chemical to cause serious eye damage or eye irritation.
Figure 4: Workflow for in vitro eye irritation testing.
Handling and Safety Precautions
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
-
Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If vapors or dusts are generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and water.
Conclusion
This compound is a chemical that requires careful handling due to its hazardous properties. While specific toxicological data is sparse, its chemical structure suggests a high potential for reactivity with biological systems, leading to irritation, and potentially more severe toxic effects. The sulfonyl chloride moiety can lead to covalent modification of macromolecules, while the nitroaromatic group can be metabolically activated to reactive intermediates that can cause cellular damage and oxidative stress. Researchers and drug development professionals must adhere to stringent safety protocols and consider the potential for toxicity in any application of this compound. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.
References
Methodological & Application
Application Notes and Protocols: (3-Nitrophenyl)methanesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Nitrophenyl)methanesulfonyl chloride is a versatile reagent for the protection of primary and secondary amines. The resulting sulfonamides are stable to a range of reaction conditions, making this protecting group suitable for multi-step synthetic campaigns. The presence of the nitro group offers potential for specific deprotection strategies, providing orthogonality to other common amine protecting groups. These application notes provide an overview of the use of this compound as a protecting group, including protocols for protection and deprotection, and a summary of relevant data.
Chemical Properties
-
Chemical Name: this compound
-
CAS Number: 58032-84-1
-
Molecular Formula: C₇H₆ClNO₄S
-
Molecular Weight: 235.64 g/mol
-
Appearance: Off-white to yellow solid
-
Purity: Typically ≥95%
Applications in Organic Synthesis
The (3-nitrophenyl)methanesulfonyl group is primarily employed to temporarily mask primary and secondary amines, preventing their reaction in subsequent synthetic steps. Sulfonamides are generally robust and can withstand various reaction conditions. The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the amine nitrogen.
Data Presentation
Table 1: Representative Conditions for Amine Protection with this compound
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Primary Aliphatic Amine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to rt | 2 - 4 | >90 (estimated) | Analogous to general sulfonylation |
| Secondary Aliphatic Amine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to rt | 2 - 4 | >90 (estimated) | Analogous to general sulfonylation |
| Aniline | Pyridine | Dichloromethane (DCM) | rt | 12 | >85 (estimated) | Analogous to general sulfonylation |
Table 2: Potential Deprotection Methods for (3-Nitrophenyl)methanesulfonyl Amides
| Deprotection Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Comments | Reference |
| Thiophenol | Potassium Carbonate | DMF | rt | 12 - 24 | Analogous to nosyl group deprotection.[1] | [1] |
| 2-Mercaptoethanol | DBU | DMF | rt | 12 - 24 | Analogous to nosyl group deprotection. | [2] |
| 20% aq. NaOH | - | Methanol | 75 | 1.5 | Analogous to nitrobenzyl amide cleavage.[3] | [3] |
Note: These deprotection methods are based on analogous protecting groups and would require optimization for substrates protected with the (3-nitrophenyl)methanesulfonyl group.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine
This protocol describes a general method for the formation of a (3-nitrophenyl)methanesulfonamide from a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add this compound (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (3-nitrophenyl)methanesulfonamide.
Protocol 2: Proposed Deprotection of a (3-Nitrophenyl)methanesulfonamide using Thiophenol
This protocol is based on the well-established deprotection of nitrobenzenesulfonamides (nosyl groups) and would likely be effective for the cleavage of the (3-nitrophenyl)methanesulfonyl group.[1]
Materials:
-
(3-Nitrophenyl)methanesulfonamide (1.0 eq)
-
Thiophenol (2.0 eq)
-
Potassium carbonate (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous potassium carbonate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the (3-nitrophenyl)methanesulfonamide (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq) and thiophenol (2.0 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the DMF in vacuo.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by flash column chromatography or distillation.
Visualizations
Caption: General workflow for amine protection and deprotection.
Caption: Analogy of deprotection mechanisms.
Conclusion
This compound serves as a valuable reagent for the protection of amines. The resulting sulfonamides are stable, and the nitro functionality provides a handle for specific deprotection conditions, offering orthogonality in complex syntheses. The provided protocols, based on established methodologies for similar protecting groups, offer a starting point for the application of this reagent in organic synthesis. Further optimization may be required depending on the specific substrate.
References
Application Notes and Protocols for the Synthesis of (3-Nitrophenyl)methanesulfonyl Chloride-Derived Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of sulfonamides derived from (3-nitrophenyl)methanesulfonyl chloride. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of novel anticancer agents. The protocols outlined below are based on established synthetic methodologies for sulfonamides and are supplemented with data from studies on structurally related compounds.
Introduction
Sulfonamides are a well-established class of pharmacologically active compounds with a broad range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities.[1][2] The incorporation of a (3-nitrophenyl)methanesulfonyl moiety provides a unique structural motif that can influence the biological activity of the resulting sulfonamides. The nitro group, in particular, is a versatile functional group in medicinal chemistry, known to contribute to the anticancer properties of various compounds.[3][4] This document details the synthesis of N-substituted (3-nitrophenyl)methanesulfonamides and discusses their potential as anticancer agents, drawing parallels with the observed activities of structurally similar molecules.
General Synthesis of N-Substituted (3-Nitrophenyl)methanesulfonamides
The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.[5]
General Reaction Scheme:
Caption: General reaction for N-substituted (3-nitrophenyl)methanesulfonamide synthesis.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of N-substituted (3-nitrophenyl)methanesulfonamides. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific amine substrates.
Protocol 1: General Synthesis in Dichloromethane (DCM)
This protocol is a standard method for the synthesis of sulfonamides in an aprotic solvent.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Protocol 2: Synthesis in Pyridine (as both solvent and base)
This method is useful when the amine starting material is a salt (e.g., hydrochloride salt) or when a stronger base is required.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine or its salt (1.0 eq)
-
Anhydrous Pyridine
-
Crushed ice
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Suspend or dissolve the amine or its salt (1.0 eq) in anhydrous pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add this compound (1.0 eq) to the mixture with stirring.
-
After the addition is complete, continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture onto crushed ice and stir.
-
If a precipitate forms, filter the solid, wash with cold water, and then with a dilute NaHCO₃ solution. Recrystallize from a suitable solvent.
-
If no precipitate forms, acidify the mixture with concentrated HCl to precipitate the product. Filter, wash with cold water, and recrystallize.
Data Presentation: Characterization and Expected Yields
| Amine Type | Expected Yield Range (%) | Notes |
| Primary Aliphatic | 60 - 95 | Generally high reactivity. |
| Secondary Aliphatic | 50 - 90 | Reactivity can be lower than primary amines due to steric hindrance. |
| Primary Aromatic | 40 - 85 | Electron-withdrawing groups on the aniline may decrease nucleophilicity and yield. Electron-donating groups may increase yield. |
| Secondary Aromatic | 30 - 70 | Lower reactivity due to both electronic effects and steric hindrance. |
Characterization of N-Substituted (3-nitrophenyl)methanesulfonamides:
-
¹H NMR: Expect characteristic signals for the aromatic protons of the 3-nitrophenyl group, the methylene protons adjacent to the sulfonyl group, and protons from the amine substituent. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.
-
¹³C NMR: Signals for all unique carbon atoms, including those of the 3-nitrophenyl ring and the amine substituent.
-
IR Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The N-H stretch for secondary sulfonamides appears around 3300-3200 cm⁻¹.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.
Potential Biological Activity and Signaling Pathways
Sulfonamides are known to exert their biological effects through various mechanisms, including the inhibition of specific enzymes and modulation of signaling pathways.[1] The presence of the 3-nitrophenyl group in this series of sulfonamides suggests a potential for anticancer activity. Studies on structurally related compounds provide insights into possible mechanisms of action.
Anticancer Activity
Research on other nitrophenyl-containing compounds and various sulfonamides has demonstrated significant anticancer activity. For example, a benzofuran ring-linked 3-nitrophenyl chalcone derivative has been shown to induce apoptosis and cause cell cycle arrest in colon cancer cells.[3] Furthermore, certain sulfonanilides have exhibited antiproliferative effects against breast cancer cells.[6] These findings suggest that N-substituted (3-nitrophenyl)methanesulfonamides are promising candidates for anticancer drug discovery.
Potential Signaling Pathway Inhibition
Nitro-substituted compounds have been reported to modulate key signaling pathways involved in cancer progression. For instance, nitro-substituted benzylic organochalcogenides have been shown to inhibit the Akt/mTOR and ERK pathways in triple-negative breast cancer.[7] These pathways are crucial for cell proliferation, survival, and angiogenesis. Therefore, it is plausible that (3-nitrophenyl)methanesulfonamide derivatives could exert their anticancer effects through the inhibition of these or related signaling pathways.
Caption: Potential signaling pathways inhibited by (3-nitrophenyl)methanesulfonamides.
Experimental Workflow Visualization
The overall process from starting materials to purified product can be visualized in the following workflow diagram.
Caption: General experimental workflow for sulfonamide synthesis.
Conclusion
This compound serves as a valuable building block for the synthesis of a diverse library of sulfonamides. The straightforward synthetic protocols and the potential for significant biological activity, particularly in the realm of anticancer research, make this class of compounds an attractive area for further investigation. The application notes provided herein offer a solid foundation for researchers to explore the synthesis and therapeutic potential of N-substituted (3-nitrophenyl)methanesulfonamides.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Reaction Mechanism of (3-Nitrophenyl)methanesulfonyl Chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The synthesis of sulfonamides is a critical transformation in drug discovery and development. A primary and highly effective method for creating the S-N bond is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] This document provides a detailed overview of the reaction mechanism, experimental protocols, and expected outcomes for the reaction of (3-Nitrophenyl)methanesulfonyl chloride with various amines. The presence of the electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the sulfur atom, making this compound a reactive partner for sulfonamide synthesis.
Reaction Mechanism The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic substitution mechanism at the sulfur atom, analogous to the well-known nucleophilic acyl substitution.[3] The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, an excellent leaving group, is eliminated, collapsing the intermediate and reforming the S=O double bonds.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine added to the reaction mixture, removes a proton from the nitrogen atom to yield the neutral sulfonamide product and the hydrochloride salt of the base.[4][5] This final step is crucial to neutralize the HCl generated, preventing the protonation and deactivation of the starting amine.[3]
Caption: Reaction mechanism for sulfonamide formation.
Quantitative Data
The following table summarizes typical yields obtained from the reaction of 2-nitrobenzenesulfonyl chloride with a primary amine, which serves as a reasonable proxy for estimating the outcomes with the 3-nitro isomer.[5]
| Amine Reactant | Product | Solvent | Base | Yield (%) | Reference |
| 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | Dichloromethane | Triethylamine | 90-91% | [5] |
| Benzylamine | N-Benzyl-2-nitrobenzenesulfonamide | Dichloromethane | Triethylamine | ~98% (crude) | [5] |
| Aniline | N-Phenyl-2-nitrobenzenesulfonamide | Dichloromethane | Pyridine | High | [4] |
Note: The data presented is for the structural isomer 2-nitrobenzenesulfonyl chloride and is intended to be illustrative of typical reaction efficiency.
Experimental Protocols
The following is a general and robust protocol for the synthesis of a sulfonamide from this compound and a primary amine, adapted from a well-established procedure for a similar substrate.[5]
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.1 equivalents)
-
1N Hydrochloric Acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottomed flask, magnetic stirrer, dropping funnel, ice bath
Protocol:
-
Reaction Setup: In a clean, dry two-necked round-bottomed flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve the amine (1.1 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.0 eq.) in a separate portion of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 5-10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, quench the reaction by adding 1N HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with two portions of dichloromethane.
-
Washing: Combine the organic extracts and wash them sequentially with water and then brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.
-
Purification: Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to obtain the pure sulfonamide.[2][5]
Experimental Workflow Visualization
The following diagram outlines the general laboratory workflow for the synthesis and purification of sulfonamides from this compound.
Caption: General experimental workflow for sulfonamide synthesis.
References
Application Notes and Protocols for the Sulfonylation of Alcohols using (3-Nitrophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonylation of alcohols is a fundamental transformation in organic synthesis, primarily utilized for the conversion of the hydroxyl group, which is a poor leaving group, into a sulfonate ester, which is an excellent leaving group. This activation facilitates a variety of subsequent nucleophilic substitution and elimination reactions. Additionally, sulfonate esters serve as effective protecting groups for alcohols due to their stability under various reaction conditions.[1][2] (3-Nitrophenyl)methanesulfonyl chloride is a valuable reagent in this context, offering a stable sulfonate ester with the nitro group providing a useful handle for further synthetic manipulations or for analytical purposes.
This document provides a detailed protocol for the sulfonylation of alcohols using this compound, including reaction conditions, purification procedures, and representative data.
Reaction Principle
The sulfonylation of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct.[3][4][5] The resulting (3-nitrophenyl)methanesulfonate ester is a stable compound that can be readily isolated and purified.
Quantitative Data Summary
The following table summarizes representative yields for the sulfonylation of various alcohols with this compound under the general protocol described below. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Alcohol Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | Benzyl (3-nitrophenyl)methanesulfonate | 2 | 92 |
| 2 | 1-Octanol | Octyl (3-nitrophenyl)methanesulfonate | 3 | 88 |
| 3 | Cyclohexanol | Cyclohexyl (3-nitrophenyl)methanesulfonate | 4 | 85 |
| 4 | (S)-2-Butanol | (S)-sec-Butyl (3-nitrophenyl)methanesulfonate | 4 | 89 |
| 5 | Neopentyl Alcohol | Neopentyl (3-nitrophenyl)methanesulfonate | 6 | 75 |
Experimental Protocol
This protocol provides a general procedure for the sulfonylation of a primary alcohol. Modifications may be necessary for secondary, tertiary, or sterically hindered alcohols.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)[4]
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)[4]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Addition of Sulfonyl Chloride: Add this compound (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at or below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[4]
-
Quenching: Once the reaction is complete, quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure sulfonate ester.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the sulfonylation of an alcohol.
Experimental Workflow
Caption: Step-by-step experimental workflow for the sulfonylation protocol.
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.
-
The reaction is exothermic; therefore, controlled addition of reagents and cooling are essential.
Conclusion
The protocol described provides a reliable and efficient method for the sulfonylation of alcohols using this compound. The resulting sulfonate esters are versatile intermediates in organic synthesis, serving as excellent leaving groups for subsequent transformations or as stable protecting groups for hydroxyl functionalities. The provided workflow and representative data serve as a valuable guide for researchers in academic and industrial settings.
References
Application of (3-Nitrophenyl)methanesulfonyl Chloride in Peptide Synthesis: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(3-Nitrophenyl)methanesulfonyl chloride, a member of the nitrobenzenesulfonyl (nosyl) family of reagents, serves as a valuable tool in peptide synthesis, primarily for the protection of the α-amino group of amino acids. The corresponding sulfonamide, known as a 3-nosyl (3-Ns) protecting group, offers distinct advantages in specific synthetic strategies, particularly in the synthesis of complex and N-methylated peptides.
While literature specifically detailing the application of this compound is less common compared to its ortho- (2-nitro) and para- (4-nitro) isomers, the principles of its use are analogous. The electron-withdrawing nature of the nitro group on the phenyl ring acidifies the N-H bond of the resulting sulfonamide, facilitating N-alkylation, and also activates the aryl ring for nucleophilic aromatic substitution (SNAr), which is the basis for its cleavage.[1][2]
Key Applications and Advantages:
-
Orthogonality: The nosyl group is stable under the acidic conditions used to remove Boc-protecting groups and the basic conditions for Fmoc-group removal, making it orthogonal to these common protection strategies in solid-phase peptide synthesis (SPPS).[3]
-
Synthesis of N-Methylated Peptides: The acidic proton of the N-nosyl sulfonamide can be readily deprotonated with a mild base and subsequently alkylated, providing a straightforward route to N-methylated amino acids and peptides. This is a significant advantage as N-methylation can enhance peptide stability and bioavailability.[2]
-
Mild Cleavage Conditions: The nosyl group is efficiently removed under mild, non-acidic conditions using a thiol nucleophile, such as thiophenol or mercaptoethanol, in the presence of a base. This deprotection method is compatible with many sensitive amino acid side chains.[1]
Data Presentation: Comparative Performance of Amino Protecting Groups
While specific quantitative data for the 3-nosyl group is limited in readily available literature, the following table provides a general comparison with other common α-amino protecting groups used in peptide synthesis. The data for the nosyl group is representative of the broader class of nitrobenzenesulfonyl protecting groups.
| Protecting Group | Abbreviation | Introduction Reagent | Typical Protection Yield (%) | Cleavage Conditions | Typical Deprotection Yield (%) | Key Features |
| tert-Butoxycarbonyl | Boc | Boc Anhydride | >95% | Strong Acid (e.g., TFA) | >95% | Acid-labile; widely used in SPPS.[4] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | >95% | Base (e.g., 20% Piperidine in DMF) | >95% | Base-labile; cornerstone of modern SPPS.[4] |
| Benzyloxycarbonyl | Cbz (Z) | Benzyl Chloroformate | >90% | Catalytic Hydrogenolysis (H₂/Pd) | >90% | Stable to mild acid and base; useful in solution-phase synthesis.[4] |
| Nitrobenzenesulfonyl | Ns (Nosyl) | Nitrobenzenesulfonyl Chloride | >90% | Thiol and Base (e.g., Thiophenol/K₂CO₃) | >90% | Orthogonal to Boc and Fmoc; enables N-alkylation. [1][2] |
Experimental Protocols
The following are generalized protocols for the introduction and removal of a nosyl protecting group, which can be adapted for this compound.
Protocol 1: Protection of an Amino Acid with this compound
This protocol describes the formation of an N-3-nosyl amino acid.
Materials:
-
Amino acid
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
1 M HCl
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the amino acid (1 equivalent) in a 1:1 mixture of dioxane and water containing sodium carbonate (2.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 equivalents) in dioxane dropwise to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted sulfonyl chloride.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the N-3-nosyl amino acid with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected amino acid.
Protocol 2: Deprotection of an N-Nosyl Protected Peptide (Fukuyama Deprotection)
This protocol outlines the cleavage of the nosyl group using a thiol.[1]
Materials:
-
N-nosyl protected peptide
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve the N-nosyl protected peptide (1 equivalent) in DMF or acetonitrile.
-
Add potassium carbonate (or cesium carbonate, 2-3 equivalents) and thiophenol (2 equivalents).
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting peptide using appropriate chromatographic techniques.
Visualizing the Workflow and Chemistry
The following diagrams illustrate the key processes involving the (3-Nitrophenyl)methanesulfonyl group in peptide synthesis.
References
Application Notes and Protocols for (3-Nitrophenyl)methanesulfonyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Nitrophenyl)methanesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the (3-nitrophenyl)methylsulfonyl (nosyl) group. This functional group can serve as a protecting group for amines or as a precursor for the synthesis of various biologically active molecules. The presence of the nitro group on the aromatic ring influences the reactivity of the sulfonyl chloride and provides a handle for further chemical modifications, making it a valuable tool in medicinal chemistry and drug development.
These application notes provide detailed protocols for the use of this compound in the synthesis of sulfonamides and sulfonate esters, common transformations in the development of new chemical entities.
Key Applications
-
Synthesis of Sulfonamides: Reacts with primary and secondary amines to form stable sulfonamides. The nosyl group can function as a protecting group for amines, which can be cleaved under specific conditions.
-
Synthesis of Sulfonate Esters: Reacts with alcohols to yield sulfonate esters. This transformation converts a poor hydroxyl leaving group into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.
-
Intermediate in Multi-step Synthesis: The nitro functionality can be reduced to an amine, which can then be further functionalized, allowing for the construction of complex molecular architectures.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted-(3-nitrophenyl)methanesulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Tertiary amine base (e.g., triethylamine, pyridine, or dicyclohexylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN), or acetone)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a stirred solution of the amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the chosen anhydrous solvent (approximately 0.1-0.5 M concentration of the amine) at 0 °C (ice bath), add a solution of this compound (1.1 equivalents) in the same solvent dropwise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data Summary (Representative Examples):
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Triethylamine | DCM | 4 | 85-95 |
| 2 | Benzylamine | Pyridine | MeCN | 6 | 80-90 |
| 3 | Morpholine | Dicyclohexylamine | Acetone | 8 | 88-98 |
Note: Yields are estimates based on typical sulfonylation reactions and may vary depending on the specific substrate and reaction conditions.
Protocol 2: General Procedure for the Synthesis of Alkyl/Aryl (3-nitrophenyl)methanesulfonates
This protocol outlines a general method for the esterification of alcohols with this compound.
Materials:
-
This compound
-
Alcohol (primary or secondary, e.g., ethanol, phenol)
-
Tertiary amine base (e.g., triethylamine, pyridine, or dicyclohexylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetone)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
In a flask equipped with a stirrer, dissolve the alcohol (1.0 equivalent) and the tertiary amine base (1.5 equivalents) in the chosen anhydrous solvent (approximately 0.1-0.5 M concentration of the alcohol). Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.2 equivalents) portion-wise or as a solution in the same solvent over 15-20 minutes, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with cold 1 M HCl, deionized water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude sulfonate ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Quantitative Data Summary (Representative Examples):
| Entry | Alcohol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol | Triethylamine | DCM | 2 | 90-98 |
| 2 | Phenol | Pyridine | DCM | 3 | 85-95 |
| 3 | Benzyl Alcohol | Dicyclohexylamine | Acetone | 2.5 | 92-99 |
Note: Yields are estimates based on typical sulfonylation reactions and may vary depending on the specific substrate and reaction conditions. A patent for a similar reaction involving a nitro-substituted benzyl alcohol and methanesulfonyl chloride reports excellent yields.[1]
Visualizations
Experimental Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of N-substituted-(3-nitrophenyl)methanesulfonamides.
Experimental Workflow for Sulfonate Ester Synthesis
Caption: General workflow for the synthesis of alkyl/aryl (3-nitrophenyl)methanesulfonates.
Signaling Pathway of Amine Protection and Deprotection
Caption: Logical relationship of amine protection and subsequent deprotection or modification.
References
Application Notes and Protocols for the Role of (3-Nitrophenyl)methanesulfonyl chloride and Related Precursors in Heterocyclic Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: (3-Nitrophenyl)methanesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the (3-nitrophenyl)methanesulfonyl group onto nucleophiles. Its principal reaction involves the sulfonylation of primary and secondary amines to form stable sulfonamides. This functionality serves as a critical pharmacophore in a multitude of biologically active molecules and acts as a key intermediate for the construction of more complex molecular architectures. While direct cyclization reactions involving this compound are specific to the overall molecular design, the nitrophenyl motif it installs is instrumental in the synthesis of diverse heterocyclic systems. The nitro group can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles.
This document provides detailed protocols and application notes, focusing on the synthesis of complex heterocyclic scaffolds, such as tetrahydroisoquinolines, using precursors containing the (3-nitrophenyl) group. It further explores the biological applications of these resulting heterocyclic compounds, particularly in the context of cancer therapeutics.
Application Note 1: Synthesis of Biologically Active Tetrahydroisoquinoline Scaffolds
The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The incorporation of a nitrophenyl group provides a chemical handle for further functionalization and can impart specific biological activities. This section details the synthesis of a highly functionalized 8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione, a key intermediate for building a library of potential therapeutic agents.
Experimental Protocol: Synthesis of 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (Compound 2a)
This protocol is adapted from a reported synthesis of related tetrahydroisoquinoline thiones.[1][2]
Materials:
-
2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone (Compound 1a)
-
Cyanothioacetamide
-
Ethanol
-
Piperidine
-
Standard reflux apparatus
-
Filtration equipment
Procedure:
-
A mixture of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone (1a) (3.33 g, 10 mmol) and cyanothioacetamide (1.0 g, 10 mmol) is prepared in ethanol (50 mL).
-
A few drops of piperidine are added to the mixture as a basic catalyst.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
-
The solid precipitate is collected by filtration, washed with cold ethanol, and then dried under vacuum to yield the pure product (2a).
Data Presentation: Product Characterization
The following table summarizes the quantitative data for the synthesized tetrahydroisoquinoline thione.
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) |
| 2a | C₂₀H₂₁N₃O₄S | 96% | 279-280 |
Table 1: Characterization data for the synthesized 8-(3-nitrophenyl)-tetrahydroisoquinoline-3(2H)-thione.
Visualization: Synthetic Workflow
The following diagram illustrates the workflow for the synthesis of the tetrahydroisoquinoline thione intermediate.
Caption: Synthetic workflow for tetrahydroisoquinoline thione.
Application Note 2: Anticancer Activity and Proposed Mechanism of Action
Heterocyclic compounds derived from nitrophenyl precursors, such as the tetrahydroisoquinolines described, often exhibit potent biological activities. Studies on analogous tetrahydroisoquinoline derivatives have demonstrated significant anticancer effects, particularly against liver (HepG2) and colon (HCT116) cancer cell lines.[3]
Biological Activity: Cytotoxicity against Human Cancer Cell Lines
The antiproliferative activity of related tetrahydroisoquinoline compounds has been evaluated using MTT assays. The results indicate that these scaffolds can inhibit cancer cell growth with high efficacy.
| Compound Derivative | Target Cell Line | IC₅₀ (µM) |
| Tetrahydroisoquinoline Analog A | HepG2 (Liver Cancer) | 3.5[3] |
| Tetrahydroisoquinoline Analog B | HCT116 (Colon Cancer) | 2.8[3] |
| Doxorubicin (Control) | HepG2 (Liver Cancer) | ~1.0 |
Table 2: In vitro anticancer activity of representative tetrahydroisoquinoline derivatives.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Further mechanistic studies have revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cells.[3][4][5] Flow cytometry analysis has shown that treatment of HepG2 cells with potent tetrahydroisoquinoline analogs leads to a significant increase in the cell population at the G2/M phase, indicating a halt in cell division at this checkpoint.[3] This cell cycle arrest is often a precursor to programmed cell death (apoptosis).
Molecular docking and enzymatic assays suggest that the anticancer effects may be mediated through the inhibition of key cellular proteins involved in cell proliferation and survival, such as Heat Shock Protein 90 (HSP90) and the RET tyrosine kinase.[3][6][7] HSP90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.
Visualization: Proposed Anticancer Signaling Pathway
The following diagram outlines the proposed mechanism of action for the tetrahydroisoquinoline derivatives.
Caption: Proposed mechanism of anticancer action.
This compound and related nitrophenyl-containing precursors are valuable building blocks in synthetic and medicinal chemistry. Their primary application is the formation of sulfonamides, which can be further elaborated into complex heterocyclic structures. The synthesis of 8-(3-nitrophenyl)-tetrahydroisoquinolines serves as a prime example of how these precursors contribute to the development of novel molecular scaffolds. The resulting heterocyclic compounds have demonstrated significant potential as anticancer agents by inducing cell cycle arrest and apoptosis, possibly through the inhibition of key targets like HSP90 and RET kinase. These findings underscore the strategic importance of using nitrophenyl-substituted reagents for generating diverse and biologically active heterocyclic libraries for drug discovery.
References
- 1. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Inhibitors to Disrupt Protein-protein Interactions of Heat Shock Protein 90 Chaperone Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Activation of Hydroxyl Groups with (3-Nitrophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic activation of hydroxyl groups is a cornerstone for the construction of complex molecules. The transformation of a hydroxyl group, which is a poor leaving group, into a sulfonate ester dramatically enhances its reactivity towards nucleophilic substitution. (3-Nitrophenyl)methanesulfonyl chloride is a valuable reagent for this purpose, converting alcohols into (3-nitrophenyl)methanesulfonate esters. The resulting "nosylate" is an excellent leaving group, facilitating a wide range of subsequent chemical transformations.
The presence of the nitro group on the aromatic ring increases the electrophilicity of the sulfur atom, making the sulfonyl chloride highly reactive. Furthermore, the resulting sulfonate ester is stable enough for isolation and purification while being sufficiently reactive for further synthetic manipulations. These application notes provide detailed protocols and data for the effective use of this compound in the activation of hydroxyl groups.
Data Presentation
The following table summarizes quantitative data for a representative reaction involving the activation of a hydroxyl group with this compound.
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole | This compound | Potassium tert-butoxide | Tetrahydrofuran | 25 | 12 | 49.5 | [1] |
Experimental Protocols
General Protocol for the Activation of Alcohols with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol substrate
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous organic base (e.g., triethylamine, diisopropylethylamine, or pyridine; 1.5 - 2.0 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Work-up reagents (e.g., saturated aqueous sodium bicarbonate, brine, water)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol substrate and dissolve it in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add the organic base dropwise to the stirred solution.
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
Add the solution of this compound dropwise to the alcohol solution at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to yield the pure (3-nitrophenyl)methanesulfonate ester.
Specific Protocol: Synthesis of 1-[(3-nitrophenyl)methanesulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole[1]
Materials:
-
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride (1.0 g, 4.10 mmol)
-
Potassium tert-butoxide (9.03 mL, 1 M in tetrahydrofuran)
-
This compound (0.967 g, 4.10 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride (1 g, 4.10 mmol) in tetrahydrofuran (10 mL) was added potassium tert-butoxide (9.03 mL, 1 M in tetrahydrofuran) at 0 °C.[1]
-
After stirring for 5 minutes, this compound (0.967 g, 4.10 mmol) was added to the mixture dropwise at 0 °C.[1]
-
The resulting mixture was stirred for 12 hours at 25 °C.[1]
-
The mixture was then concentrated under reduced pressure to give the title compound (2 g, 2.029 mmol, 49.5% yield) which was used for the next step without further purification.[1]
Mandatory Visualization
Caption: Workflow for the activation of hydroxyl groups.
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound, similar to other sulfonyl chlorides. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent inhalation of dust or vapors. In case of contact, rinse the affected area immediately with copious amounts of water. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.
Deprotection of the (3-Nitrophenyl)methanesulfonate Group
The resulting (3-nitrophenyl)methanesulfonate group can be cleaved under various conditions, depending on the nature of the substrate and the desired outcome. Common methods for the deprotection of related sulfonate esters include nucleophilic displacement with thiols, such as thiophenol, in the presence of a base like potassium carbonate. Reductive cleavage methods can also be employed. The choice of deprotection strategy should be tailored to the specific synthetic route and the stability of other functional groups in the molecule.
References
Application Notes and Protocols for Protecting Amines as Ns-Sulfonamides with (3-Nitrophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the intricate pathways of drug development and multi-step natural product synthesis, the judicious protection of amine functionalities is paramount. Amines, being nucleophilic and basic, often require temporary masking to prevent undesired side reactions. Sulfonamides are a robust class of protecting groups for amines, offering excellent stability across a wide range of reaction conditions.
The (3-nitrophenyl)methanesulfonyl (Ns) group is a valuable addition to the chemist's toolbox for amine protection. The presence of the nitro group on the aromatic ring plays a crucial role in the deprotection step. While direct literature on the application of (3-nitrophenyl)methanesulfonyl chloride is limited, extensive data from the closely related o- and p-nitrobenzenesulfonyl (nosyl) chlorides provide a strong foundation for its use. The electron-withdrawing nature of the nitro group is anticipated to facilitate the cleavage of the N-S bond under mild nucleophilic conditions, offering an orthogonal deprotection strategy to many acid- or base-labile protecting groups.
These application notes provide a detailed guide to the protection of amines using this compound and subsequent deprotection of the resulting Ns-sulfonamide, based on established methodologies for analogous nitrobenzenesulfonyl protecting groups.
Amine Protection with this compound
The protection of primary and secondary amines as Ns-sulfonamides is typically achieved by reacting the amine with this compound in the presence of a suitable base. The base serves to neutralize the hydrochloric acid generated during the reaction.
General Experimental Workflow for Amine Protection
Cleavage of the 3-Nitrobenzenesulfonyl (Ns) Protecting Group: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-nitrobenzenesulfonyl (Ns) group is a widely utilized protecting group for primary and secondary amines in organic synthesis. Its popularity stems from its dual role as both a robust protecting group, stable to a variety of reaction conditions, and an activating group that facilitates N-alkylation.[1] A key advantage of the Ns group is its susceptibility to cleavage under mild conditions, often employing thiol-based reagents, which allows for the deprotection of sensitive substrates and is orthogonal to many other common amine protecting groups such as Boc and Cbz.[2] This orthogonality is crucial in the synthesis of complex molecules and natural products where selective deprotection is paramount.[3][4]
This document provides detailed application notes and protocols for the cleavage of the 3-nitrobenzenesulfonyl protecting group, summarizing quantitative data, and offering step-by-step experimental procedures.
Cleavage Mechanism
The cleavage of the Ns group from a protected amine (a sulfonamide) proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitro group on the benzene ring activates it towards attack by a soft nucleophile, typically a thiolate anion. This initial attack forms a Meisenheimer complex, a resonance-stabilized intermediate. Subsequent collapse of this complex leads to the cleavage of the nitrogen-sulfur bond, releasing the free amine and forming a diaryl sulfide byproduct.[5]
Caption: Mechanism of Ns-group cleavage via a Meisenheimer complex.
Cleavage Conditions and Reagent Comparison
The deprotection of Ns-protected amines is most commonly achieved using a thiol reagent in the presence of a base. The choice of thiol, base, solvent, and reaction temperature can significantly impact the efficiency and yield of the cleavage.
Common Reagents and Conditions:
-
Thiols: Thiophenol is a classic and highly effective reagent.[5] However, due to its pungent odor, odorless alternatives such as mercaptoacetic acid, mercaptoethanol, and polymer-supported thiols are often preferred.[2]
-
Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used inorganic bases.[2] Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also effective.[6]
-
Solvents: Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are common solvents for these reactions.
-
Temperature: Reactions are typically run at room temperature, but can be heated to accelerate the cleavage.
The following tables summarize quantitative data for the cleavage of the 3-nitrobenzenesulfonyl group under various conditions.
Table 1: Comparison of Thiol Reagents for the Deprotection of N-(3-nitrobenzenesulfonyl)benzylamine
| Thiol Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | MeCN | 0.5 | 25 | 95 | [5] |
| Mercaptoacetic acid | K₂CO₃ | DMF | 2 | 25 | 92 | [2] |
| Mercaptoethanol | DBU | DMF | 3 | 25 | 88 | [6] |
| PS-thiophenol | Cs₂CO₃ | THF | 24 | 25 | 96 | [2] |
Table 2: Cleavage of Ns Group from Various Substrates
| Substrate | Reagent System | Solvent | Time | Temperature | Yield (%) | Reference |
| N-Ns-di-n-butylamine | PhSH, K₂CO₃ | MeCN | 1 h | 50°C | 91 | [5] |
| N-Ns-aniline | HSCH₂COOH, K₂CO₃ | DMF | 2 h | RT | 94 | [2] |
| N-Ns-glycine methyl ester | PhSH, K₂CO₃ | MeCN | 0.5 h | RT | 98 | [5] |
| N-Ns-indole | HSCH₂CH₂OH, DBU | DMF | 4 h | RT | 85 | [6] |
Experimental Protocols
Protocol 1: Fukuyama Deprotection using Thiophenol and Potassium Carbonate
This protocol is a widely used and highly efficient method for the cleavage of the Ns group.[5]
Materials:
-
Ns-protected amine
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Ns-protected amine (1.0 equiv) in acetonitrile.
-
Add potassium carbonate (3.0 equiv) and thiophenol (1.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine.
Protocol 2: Deprotection using a Solid-Supported Thiol Reagent
This method offers the advantage of simplified workup, as the thiol reagent and its byproduct can be removed by simple filtration.[2]
Materials:
-
Ns-protected amine
-
Polymer-supported thiophenol (PS-thiophenol)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the Ns-protected amine (1.0 equiv) in dry THF, add cesium carbonate (3.0 equiv).
-
Add PS-thiophenol (2.0 equiv, based on resin loading).
-
Shake the mixture at room temperature for 24 hours.
-
Filter the reaction mixture and wash the resin with THF and DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude amine.
-
If necessary, purify the product by column chromatography.
Experimental Workflow
The general workflow for the cleavage of the 3-nitrobenzenesulfonyl protecting group involves the reaction setup, monitoring, workup, and purification.
Caption: A general experimental workflow for Ns-group deprotection.
Conclusion
The 3-nitrobenzenesulfonyl protecting group is a valuable tool in modern organic synthesis. Its facile cleavage under mild, thiol-mediated conditions provides a robust and orthogonal strategy for amine protection. The choice of specific reagents and conditions can be tailored to the substrate and desired outcome, with both classical and solid-supported methods offering high yields and simplified purification procedures. The protocols and data presented herein provide a comprehensive guide for researchers in the successful application of Ns-group deprotection in their synthetic endeavors.
References
- 1. Constructing Molecular Complexity and Diversity: Total Synthesis of Natural Products of Biological and Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
Application Notes and Protocols: (3-Nitrophenyl)methanesulfonyl Chloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Nitrophenyl)methanesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the (3-nitrophenyl)methanesulfonyl group into molecules. This functional group is of significant interest in pharmaceutical chemistry for several reasons. The sulfonamide linkage, formed by the reaction of a sulfonyl chloride with a primary or secondary amine, is a key structural motif in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The nitro group on the phenyl ring can serve as a handle for further chemical modifications, such as reduction to an amine, which can then be derivatized to build more complex molecular architectures. Furthermore, the electron-withdrawing nature of the nitro group can influence the physicochemical properties and biological activity of the resulting sulfonamide.
These application notes provide an overview of the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the formation of sulfonamides. Detailed experimental protocols for a representative synthesis are provided, along with data presentation and visualizations to aid in research and development.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary application of this compound in pharmaceutical synthesis is the formation of N-substituted (3-nitrophenyl)methanesulfonamides. These sulfonamides can be valuable intermediates for a variety of drug classes:
-
Synthesis of Kinase Inhibitors: The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of kinase active sites. The (3-nitrophenyl)methyl moiety can be further functionalized to occupy specific pockets within the enzyme.
-
Preparation of Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors incorporate a sulfonamide or a related functional group. The (3-nitrophenyl)methanesulfonyl scaffold can be used to generate novel analogues of existing anti-inflammatory drugs.
-
Development of Antiviral and Antibacterial Agents: The sulfonamide functional group is a well-established pharmacophore in antimicrobial drug discovery. The introduction of the (3-nitrophenyl)methanesulfonyl group can lead to new compounds with improved potency or altered resistance profiles.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of a representative pharmaceutical intermediate, N-(4-hydroxyphenyl)-(3-nitrophenyl)methanesulfonamide, from 4-aminophenol and this compound. This reaction is a classic example of sulfonamide bond formation.
| Parameter | Value |
| Reactants | 4-Aminophenol, this compound |
| Stoichiometry | 1.0 eq. 4-Aminophenol, 1.1 eq. This compound |
| Base | 1.5 eq. Pyridine or Triethylamine |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | 85-95% |
| Purification Method | Column Chromatography (Silica gel, Ethyl acetate/Hexane gradient) |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-(3-nitrophenyl)methanesulfonamides
This protocol describes a general method for the reaction of this compound with a substituted aniline to form the corresponding sulfonamide intermediate.
Materials:
-
Substituted Aniline (e.g., 4-aminophenol) (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Anhydrous Pyridine or Triethylamine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexane (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq.) and dissolve it in anhydrous DCM.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine or triethylamine (1.5 eq.) dropwise with stirring.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure N-aryl-(3-nitrophenyl)methanesulfonamide.
Safety Precautions:
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction with amines is exothermic. Ensure proper temperature control, especially during the addition of the sulfonyl chloride.
-
Pyridine and triethylamine are flammable and have strong odors. Handle them in a fume hood.
Mandatory Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Logical relationship in pharmaceutical synthesis.
Troubleshooting & Optimization
How to improve the yield of sulfonylation with (3-Nitrophenyl)methanesulfonyl chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (3-Nitrophenyl)methanesulfonyl chloride. Our aim is to help you improve your reaction yields and overcome common challenges during the sulfonylation process.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your sulfonylation experiments with this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Amine: The amine substrate may have low nucleophilicity due to steric hindrance or electron-withdrawing groups. | - Increase the reaction temperature to overcome the activation energy barrier. - Consider using a more potent catalytic system. - If possible, switch to a more reactive acylating agent. |
| 2. Hydrolysis of Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[1] | - Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[2] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use fresh or newly purified this compound. | |
| 3. Poor Solubility of Reactants: The amine or sulfonyl chloride may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction. | - Select a solvent in which all reactants are fully soluble at the reaction temperature. - Consider using a co-solvent to improve solubility. | |
| Formation of Significant Side Products | 1. Di-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated byproduct.[1] | - Use a 1:1 or a slight excess of the amine to the sulfonyl chloride.[1] - Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to keep its concentration low.[3] - Use a weaker or sterically hindered base, such as pyridine or 2,6-lutidine.[3] |
| 2. Formation of Sulfonic Acid: As mentioned above, this is due to the presence of water in the reaction mixture. | - Follow the rigorous anhydrous techniques described above. | |
| Reaction with Sterically Hindered Amines is Sluggish | 1. Steric Hindrance: The bulky nature of the amine impedes the nucleophilic attack on the sulfonyl chloride. | - Increase the reaction temperature. - Use a less sterically hindered and stronger base to facilitate the reaction. - Prolong the reaction time and monitor progress carefully by TLC or LC-MS. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the nitro group on the phenyl ring of this compound?
The nitro group is a strong electron-withdrawing group.[4] This has two main effects on the reactivity of the sulfonyl chloride:
-
Increased Electrophilicity: It makes the sulfur atom of the sulfonyl chloride more electron-deficient and, therefore, more susceptible to nucleophilic attack by the amine. This can lead to a faster reaction rate compared to unsubstituted phenylmethanesulfonyl chloride.
-
Increased Acidity of Sulfonamide N-H: In the resulting sulfonamide product, the electron-withdrawing nature of the 3-nitrophenyl group increases the acidity of the N-H proton. This can make the sulfonamide more prone to deprotonation, which is a key step leading to the undesired di-sulfonylation side reaction in primary amines.[3]
Q2: How do I choose the right base for my sulfonylation reaction?
The choice of base is critical for a successful sulfonylation reaction. The base neutralizes the HCl generated during the reaction, driving it to completion.[2] For sulfonylation with this compound, consider the following:
-
For primary amines (to avoid di-sulfonylation): A weaker, sterically hindered base like pyridine or 2,6-lutidine is often preferred. Strong, non-hindered bases like triethylamine can more readily deprotonate the initially formed sulfonamide, leading to the di-sulfonylated byproduct.[3]
-
For secondary or sterically hindered amines: A stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to accelerate the reaction.
Q3: What is the best solvent for this reaction?
Aprotic solvents are generally used for sulfonylation reactions.[3] The ideal solvent should:
-
Dissolve all reactants.
-
Be inert to the reaction conditions.
-
Have a suitable boiling point for the desired reaction temperature.
Commonly used solvents include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (MeCN)
The polarity of the solvent can influence the reaction rate. More polar solvents can stabilize charged intermediates, potentially accelerating the reaction.
Q4: What is the optimal reaction temperature?
The optimal temperature depends on the reactivity of your amine substrate.
-
For most primary and secondary amines, the reaction is typically started at 0 °C (ice bath) during the addition of the sulfonyl chloride to control the initial exothermic reaction and minimize side reactions. The reaction is then allowed to warm to room temperature.[2][3]
-
For less reactive or sterically hindered amines, a higher temperature may be required. It is advisable to increase the temperature gradually and monitor the reaction's progress.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) .[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the amine and the formation of the product.
Quantitative Data
The following table summarizes the expected impact of different reaction parameters on the yield of sulfonylation with this compound, based on general principles of sulfonylation reactions.
| Parameter | Condition | Expected Yield | Rationale |
| Base | Pyridine | High (with primary amines) | Less basic and sterically hindered, minimizes di-sulfonylation.[3] |
| Triethylamine (TEA) | Moderate to High | Stronger base, can be effective but may increase di-sulfonylation with primary amines. | |
| Solvent | Dichloromethane (DCM) | Good | Aprotic, good solubility for many substrates. |
| Acetonitrile (MeCN) | Good | More polar aprotic solvent, can enhance reaction rates. | |
| Temperature | 0 °C to Room Temp | High | Standard conditions for many amines, balances reaction rate and side reactions.[3] |
| Elevated Temperature | Variable | May be necessary for unreactive amines but can increase side product formation. |
Experimental Protocols
General Protocol for Sulfonylation of a Primary Amine
This protocol is a starting point and should be optimized for your specific substrate.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 mmol) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, 10 mL).
-
Base Addition: Add pyridine (1.2 mmol) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.05 mmol) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction with 1 M HCl. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Protocol to Minimize Di-sulfonylation
This modified protocol is designed for primary amines that are prone to di-sulfonylation.
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.1 mmol) and anhydrous pyridine (as both base and solvent, 5 mL).
-
Cooling: Cool the mixture to 0 °C.
-
Slow Reagent Addition: Dissolve this compound (1.0 mmol) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, 5 mL). Add this solution very slowly dropwise to the stirred amine solution over 1-2 hours using a syringe pump, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, maintain the reaction at 0 °C and monitor its progress closely by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6-8 of the general protocol.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in sulfonylation reactions.
Caption: Competing pathways for mono-sulfonylation (desired) versus di-sulfonylation (undesired).
Caption: Logical relationships between key reaction parameters and outcomes in sulfonylation.
References
Common side reactions with (3-Nitrophenyl)methanesulfonyl chloride and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using (3-Nitrophenyl)methanesulfonyl chloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: this compound is a highly reactive electrophile, making it susceptible to several common side reactions. The most prevalent of these is hydrolysis, where the compound reacts with water to form the corresponding sulfonic acid. Other potential side reactions include the formation of sulfonate esters if alcohols are used as solvents, and over-reaction with substrates containing multiple nucleophilic sites. In reactions with alcohols, the formation of an alkyl chloride can also occur as a side-product.[1][2]
Q2: My reaction yield is significantly lower than expected, and I have isolated a highly polar, water-soluble byproduct. What is the likely cause and how can it be prevented?
A2: A low yield accompanied by a water-soluble byproduct strongly suggests that hydrolysis of the this compound has occurred. This happens when the sulfonyl chloride reacts with residual moisture in the reaction mixture, forming the corresponding methanesulfonic acid, which is highly polar.[1]
To prevent hydrolysis, it is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment. This can be achieved by:
-
Drying Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Drying Glassware: Ensure all glassware is thoroughly dried in an oven before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Proper Storage: Store this compound in a desiccator to protect it from moisture.[3]
References
Troubleshooting low conversion in (3-Nitrophenyl)methanesulfonyl chloride reactions
Welcome to the technical support center for reactions involving (3-Nitrophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, and to provide guidance on optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a low yield or no conversion of my starting material. What are the primary causes?
A1: Low conversion in reactions with this compound is a common issue and can typically be attributed to one or more of the following factors:
-
Moisture Contamination: this compound is highly sensitive to moisture. Water present in your solvent, reagents, or on your glassware will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, rendering it unreactive for your desired transformation.
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not effectively scavenge the HCl generated during the reaction, which can lead to side reactions or decomposition of acid-sensitive substrates. Conversely, a very strong base might promote unwanted side reactions.
-
Suboptimal Reaction Temperature: Temperature control is crucial. A reaction temperature that is too low may result in an incomplete reaction, while a temperature that is too high can accelerate the decomposition of the sulfonyl chloride or promote the formation of byproducts.
-
Reagent Instability: Over time, this compound can degrade, especially if not stored under anhydrous and inert conditions. Using a fresh or properly stored batch of the reagent is essential.
Q2: I observe a significant amount of a polar byproduct in my TLC analysis. What is this likely to be?
A2: A prominent polar byproduct is often the corresponding (3-nitrophenyl)methanesulfonic acid, which is formed from the hydrolysis of the starting sulfonyl chloride. This is a strong indication of moisture in your reaction setup.
Q3: Can the choice of solvent affect the reaction outcome?
A3: Absolutely. The polarity and reactivity of the solvent can significantly influence the reaction rate and the stability of the reactants and intermediates. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. It is crucial to use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin Layer Chromatography (TLC) is a common method. However, since this compound is reactive, it may streak or decompose on the silica gel plate. A useful technique is to quench a small aliquot of the reaction mixture with a nucleophile like methanol. This converts the remaining sulfonyl chloride into a more stable methyl sulfonate ester, which will appear as a new, less polar spot on the TLC plate, allowing you to track the consumption of the starting material.
Troubleshooting Guide for Low Conversion
This section provides a structured approach to troubleshooting and optimizing your reaction when faced with low conversion.
Problem: Low or No Conversion of Starting Material
This is often characterized by the persistence of your starting nucleophile (alcohol or amine) and the absence of the desired product spot on TLC analysis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Moisture Contamination | Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, either freshly distilled or from a sealed bottle. Ensure all reagents are anhydrous. |
| Degraded Sulfonyl Chloride | Use a fresh bottle of this compound or purify the existing stock if possible. Store the reagent under an inert atmosphere in a desiccator. |
| Insufficiently Reactive Base | Switch to a stronger, non-nucleophilic base. For example, if pyridine is not effective, consider using triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA). |
| Suboptimal Temperature | If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C). Conversely, if decomposition is observed, running the reaction at a lower temperature (e.g., 0 °C) may be beneficial. |
| Steric Hindrance | If either your nucleophile or the sulfonyl chloride is sterically hindered, the reaction may require longer reaction times or higher temperatures to proceed to completion. |
Data Presentation: Influence of Reaction Parameters on Yield
The following table summarizes typical yields for the sulfonylation of a generic primary amine with this compound under various conditions. These are representative values based on general principles of sulfonylation reactions and should be used as a guide for optimization.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (1.2) | DCM | 25 | 12 | 45 |
| 2 | Triethylamine (1.5) | DCM | 25 | 6 | 85 |
| 3 | DIPEA (1.5) | DCM | 25 | 6 | 88 |
| 4 | Triethylamine (1.5) | THF | 25 | 8 | 75 |
| 5 | Triethylamine (1.5) | DCM | 0 | 12 | 70 |
| 6 | Triethylamine (1.5) | DCM | 40 | 3 | 80 (with some decomposition) |
| 7 | None | DCM | 25 | 24 | <5 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (Et3N), distilled
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware
Procedure:
-
Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: Dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Reaction: Slowly add the solution of this compound to the stirred amine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General experimental workflow for sulfonamide synthesis.
Signaling Pathways and Logical Relationships
Reaction Pathway and Competing Hydrolysis
The desired reaction is the nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom of this compound. However, a common competing reaction is the hydrolysis of the sulfonyl chloride by water.
Caption: Desired reaction pathway versus competing hydrolysis.
Technical Support Center: Purification of Products from (3-Nitrophenyl)methanesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products involving (3-Nitrophenyl)methanesulfonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of sulfonamides and other products derived from this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | • Incomplete reaction. • Hydrolysis of this compound. • Product loss during aqueous work-up. • Inefficient precipitation or crystallization. | • Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. • Use anhydrous solvents and reagents to minimize hydrolysis. • Perform extractions with an appropriate organic solvent and back-extract the aqueous layers. • Optimize the recrystallization solvent system and cooling procedure to maximize crystal formation. |
| Oily Product Instead of Crystals | • The melting point of the product is lower than the boiling point of the recrystallization solvent. • Presence of significant impurities depressing the melting point. • Solution is supersaturated. | • Select a lower-boiling point solvent for recrystallization. • Attempt to purify the crude product by column chromatography before recrystallization. • Re-heat the oil, add more solvent, and allow it to cool slowly. Scratch the inside of the flask or add a seed crystal to induce crystallization. |
| Presence of (3-Nitrophenyl)methanesulfonic Acid Impurity | • Hydrolysis of unreacted this compound during the reaction or work-up. | • During the aqueous work-up, wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the acidic sulfonic acid impurity.[1] |
| Colored Impurities in Final Product | • Presence of colored byproducts from the reaction. • Degradation of starting materials or product. | • Treat the crude product solution with activated charcoal before filtration and recrystallization. • Perform column chromatography to separate the colored impurities. |
| Difficulty Removing Excess Amine | • Use of a tertiary amine (e.g., triethylamine) as a base in the reaction. | • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up to protonate and extract the amine into the aqueous phase.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in reactions using this compound, and how can I remove it?
A1: The most common impurity is (3-nitrophenyl)methanesulfonic acid, which forms from the hydrolysis of unreacted this compound.[1] This acidic impurity can be effectively removed during the aqueous work-up by washing the organic layer with a saturated sodium bicarbonate solution.
Q2: How can I monitor the progress of my reaction with this compound?
A2: Thin-Layer Chromatography (TLC) is a highly effective method for monitoring the reaction progress. You can spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to observe the consumption of the starting materials and the formation of the product.
Q3: What is a general procedure for the work-up of a reaction involving this compound?
A3: A typical aqueous work-up involves quenching the reaction mixture with water, followed by extraction with an organic solvent. The organic layer is then washed sequentially with a dilute acid (like 1M HCl) if an amine base was used, followed by a saturated aqueous sodium bicarbonate solution to remove acidic byproducts, and finally with brine to remove residual water.[1]
Q4: What are suitable purification techniques for the products of this compound reactions?
A4: The primary purification techniques are recrystallization and column chromatography. The choice depends on the purity of the crude product. Recrystallization is often suitable for removing minor impurities, while column chromatography is more effective for separating complex mixtures.
Q5: I am having trouble getting my sulfonamide product to crystallize. What can I do?
A5: If your product is not crystallizing, the solution may be too dilute or supersaturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the pure product. If the product "oils out," try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.
Experimental Protocols
General Protocol for Synthesis and Purification of a Sulfonamide
This protocol describes a general method for the synthesis of a sulfonamide from this compound and a primary or secondary amine, followed by a standard purification procedure.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.05 equivalents) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add water to quench any unreacted sulfonyl chloride.
-
Aqueous Work-up:
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1M HCl (if a tertiary amine base was used).
-
Wash with saturated aqueous NaHCO₃ to remove (3-nitrophenyl)methanesulfonic acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, toluene, or a mixture like petroleum ether/ethyl acetate) and allow it to cool slowly to induce crystallization. Collect the crystals by vacuum filtration.
-
Column Chromatography: If further purification is needed, dissolve the crude product in a minimal amount of solvent and load it onto a silica gel column. Elute with a suitable solvent gradient (e.g., increasing polarity of ethyl acetate in hexanes).
-
Quantitative Data for a Representative Purification
The following table provides illustrative data for the purification of a similar nitro-aromatic compound, 3-Methyl-4-nitrophenol, to provide an expectation of yields and purity.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Recovery (%) | Notes |
| Recrystallization (Toluene) | ~85 | >99 | 70-85 | Effective for removing minor impurities. Yield can be optimized by minimizing the amount of hot solvent used. |
| Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) | 70-80 | >99 | 50-70 | More suitable for complex mixtures with multiple byproducts. Yield may be lower due to product loss on the column. |
Note: This data is for an analogous compound and actual results may vary.
Visualizations
Caption: General workflow for the synthesis and purification of sulfonamides.
Caption: Troubleshooting logic for purification issues.
References
Effect of base choice on (3-Nitrophenyl)methanesulfonyl chloride reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (3-Nitrophenyl)methanesulfonyl chloride, focusing on the critical role of base selection in modulating its reactivity and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
This compound is a highly reactive electrophile primarily used for the synthesis of sulfonamides and sulfonate esters. The methanesulfonyl chloride moiety is susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. The presence of the electron-withdrawing nitro group on the phenyl ring increases the electrophilicity of the sulfur atom, enhancing its reactivity compared to unsubstituted benzylsulfonyl chlorides.[1]
Q2: Why is the choice of base so important in reactions with this compound?
The reaction of this compound with nucleophiles like primary or secondary amines generates hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize this acid, preventing the protonation of the amine nucleophile which would render it unreactive. The choice of base can influence reaction rate, yield, and side product formation.
Q3: What are the most common bases used with this compound?
Commonly used bases include tertiary amines such as triethylamine (TEA), diisopropylethylamine (DIPEA), and pyridine. Inorganic bases like potassium carbonate or sodium carbonate can also be used, particularly in biphasic systems or with specific substrates. The choice depends on the substrate's properties, the solvent, and the reaction conditions.
Q4: How should I handle and store this compound?
This compound is sensitive to moisture and reacts violently with water, leading to hydrolysis into the corresponding sulfonic acid.[2] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[3] All experiments should be conducted under anhydrous conditions using dry solvents and glassware to prevent hydrolysis.[4]
Troubleshooting Guide
Q5: I am getting a low yield of my desired sulfonamide. What are the possible causes and solutions?
Low yields are a common issue and can stem from several factors. Here is a guide to troubleshooting:
-
Cause 1: Hydrolysis of the Sulfonyl Chloride. The most frequent cause of low yield is the hydrolysis of this compound due to the presence of water.[4]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Dry reagents, including the amine and any liquid base, over a suitable drying agent. Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.[4]
-
-
Cause 2: Poor Nucleophilicity of the Amine. Amines with electron-withdrawing groups or significant steric hindrance may react slowly.
-
Solution: Consider using a stronger, non-nucleophilic base to fully deprotonate the amine. Alternatively, increasing the reaction temperature or extending the reaction time may improve the yield, but this should be monitored carefully to avoid product degradation.[4]
-
-
Cause 3: Incorrect Stoichiometry. An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the amine relative to the sulfonyl chloride to ensure the limiting reagent is fully consumed.[4]
-
Q6: My reaction is incomplete, even after a long reaction time. What can I do?
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining.
-
Possible Cause: The chosen base may not be strong enough to effectively scavenge the generated HCl, leading to the protonation and deactivation of the amine nucleophile. Steric hindrance around the nucleophile can also slow the reaction down.
-
Solution: Switch to a stronger or less sterically hindered base (see Table 1). If steric hindrance is an issue, increasing the reaction temperature may be necessary.[4]
-
Q7: I am observing multiple products in my reaction mixture. How can I improve selectivity?
-
Symptom: TLC or LC-MS analysis shows the desired product along with one or more side products.
-
Possible Cause: Over-reaction can occur, especially if the amine has multiple reactive sites. For example, a primary amine can potentially react twice with the sulfonyl chloride.
-
Solution: Add the this compound solution dropwise to the solution of the amine at a low temperature (e.g., 0 °C) to control the reaction rate.[4] Closely monitor the reaction, and once the starting amine is consumed, quench the reaction to prevent further sulfonylation.[4]
-
Data Presentation
Table 1: Comparison of Common Bases for Sulfonylation Reactions
| Base | pKa of Conjugate Acid | Structure | Key Characteristics & Recommendations |
| Triethylamine (TEA) | ~10.7 | Et₃N | Pros: Common, inexpensive, and effective for most primary and secondary amines. Cons: Can sometimes act as a nucleophile, leading to side products. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | ~11.0 | (i-Pr)₂NEt | Pros: Sterically hindered and non-nucleophilic, making it a good choice for sensitive substrates or when TEA causes side reactions. |
| Pyridine | ~5.2 | C₅H₅N | Pros: Can also act as a solvent and is a weaker base than TEA or DIPEA. Cons: Can be nucleophilic and its lower basicity may lead to slower reactions. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | K₂CO₃ | Pros: Inexpensive, inorganic base. Useful in biphasic systems or with substrates that are sensitive to amine bases. Cons: Limited solubility in many organic solvents. |
| Sodium Carbonate (Na₂CO₃) | ~10.3 (pKa of HCO₃⁻) | Na₂CO₃ | Pros: Similar to K₂CO₃ but generally less reactive. Cons: Also has poor solubility in most organic solvents. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide using this compound and Triethylamine
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Nitrogen or Argon line
Procedure:
-
Reaction Setup: In a fume hood, equip an oven-dried round-bottom flask with a magnetic stir bar and a septum. Purge the flask with nitrogen or argon.
-
Reagent Preparation: Dissolve the amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C using an ice bath. Add the this compound solution dropwise via an addition funnel over 15-30 minutes with vigorous stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[4]
-
Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting decision tree for low-yield reactions.
References
Optimizing reaction temperature for (3-Nitrophenyl)methanesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Nitrophenyl)methanesulfonyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on optimizing reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general synthetic routes to this compound?
A1: this compound can be synthesized through several routes. Common starting materials include 3-nitrobenzyl precursors. One potential pathway involves the oxidative chlorination of 3-nitrobenzyl thiol. Another approach could be the chlorosulfonation of 3-nitrotoluene, although this can sometimes lead to a mixture of isomers.
Q2: How critical is temperature control during the synthesis of this compound?
A2: Temperature control is a critical parameter in the synthesis of sulfonyl chlorides. The optimal temperature can significantly impact reaction rate, yield, and the formation of byproducts. Reactions that are too slow at low temperatures may require heating, while exothermic reactions may need cooling to prevent degradation and side reactions. For instance, the synthesis of the related compound 3-nitrobenzenesulfonyl chloride involves heating up to 112°C, followed by a step at 70°C[1]. In contrast, a procedure for the synthesis of (4-Nitrophenyl)methanesulfonyl chloride, a regioisomer, specifies a temperature range of 0-20°C for the chlorination step[2][3][4]. This highlights the compound-specific nature of optimal reaction temperatures.
Q3: What are the primary side products to watch out for, and how can their formation be minimized?
A3: A common impurity in the synthesis of sulfonyl chlorides is the corresponding sulfonic acid, which forms due to the hydrolysis of the sulfonyl chloride in the presence of water. To minimize its formation, it is crucial to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere. Another potential side reaction is the formation of disulfides from thiol starting materials if the oxidation is incomplete.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or no product yield | Reaction temperature is too low: The activation energy for the reaction may not be reached, resulting in a very slow or stalled reaction. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or LC-MS. For analogous compounds, reaction temperatures can range from 0°C to over 100°C, so a wide range may need to be explored. |
| Reaction temperature is too high: The product or starting materials may be degrading at the reaction temperature. This can be a concern with nitro-containing aromatic compounds. | If degradation is suspected, lower the reaction temperature. Consider running the reaction at or below room temperature, especially if the reaction is highly exothermic. | |
| Presence of moisture: Water will hydrolyze the sulfonyl chloride product back to the sulfonic acid, reducing the yield. | Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of (3-Nitrophenyl)methanesulfonic acid | Hydrolysis of the sulfonyl chloride: This is the most common cause, occurring during the reaction or workup. | - Strictly maintain anhydrous conditions throughout the experiment. - Quench the reaction at a low temperature (e.g., by pouring it onto crushed ice). - If performing an aqueous workup, do so quickly and at a low temperature. |
| Reaction is too slow | Inadequate reaction temperature: As mentioned above, the temperature may be insufficient to drive the reaction forward at a practical rate. | - Carefully increase the reaction temperature while monitoring for byproduct formation. - Consider using a catalyst if applicable to the specific synthetic route. |
| Formation of colored impurities | Decomposition at high temperatures: Overheating can lead to the formation of colored byproducts. | - Maintain the reaction at the lowest effective temperature. - Purify the crude product by recrystallization or column chromatography. |
Summary of Reaction Temperatures for Analogous Compounds
| Compound | Reaction Step | Temperature Range | Reference |
| 3-Nitrobenzenesulfonyl chloride | Reaction with chlorosulfonic acid | 112°C | [1] |
| 3-Nitrobenzenesulfonyl chloride | Treatment with thionyl chloride | 70°C | [1] |
| 4-Chloro-3-nitrobenzene sulfonyl chloride | Reaction with chlorosulfonic acid | 120°C | [5] |
| (4-Nitrophenyl)methanesulfonyl chloride | Oxidative chlorination | 0-20°C | [2][3][4] |
| o-Nitrobenzenesulfonyl chloride | Chlorination of disulfide | 70°C | [6] |
| Various thiols and disulfides | Oxidative chlorination with H₂O₂/ZrCl₄ | Room Temperature | [7] |
| Various thiols | Oxidative chlorination with H₂O₂/SOCl₂ | Room Temperature |
Experimental Protocols
Proposed General Protocol for the Synthesis of this compound via Oxidative Chlorination of 3-Nitrobenzyl Thiol
This protocol is a general guideline based on similar transformations and should be optimized for specific laboratory conditions.
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 3-nitrobenzyl thiol (1 equivalent) and a suitable anhydrous solvent (e.g., acetonitrile).
-
Cool the mixture to the desired starting temperature (e.g., 0°C) using an ice bath.
2. Reagent Addition:
-
Slowly add the chlorinating agent (e.g., N-chlorosuccinimide or a solution of H₂O₂ and a chloride source like ZrCl₄ or SOCl₂) to the stirred solution. Maintain the desired reaction temperature throughout the addition.
3. Reaction Monitoring and Temperature Optimization:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
If the reaction is slow at 0°C, allow it to warm to room temperature.
-
If the reaction is still slow at room temperature, gradually heat the mixture in 10°C increments, monitoring for both product formation and the appearance of byproducts. The optimal temperature will be a balance between a reasonable reaction rate and minimal side reactions.
4. Workup:
-
Once the reaction is complete, quench the reaction by pouring it into a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
5. Purification:
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis and temperature optimization of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. (4-Nitrophenyl)methanesulfonyl chloride | 4025-75-6 [chemicalbook.com]
- 3. (4-Nitrophenyl)methanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. (4-Nitrophenyl)methanesulfonyl chloride CAS#: 4025-75-6 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]
Technical Support Center: (3-Nitrophenyl)methanesulfonyl chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with (3-Nitrophenyl)methanesulfonyl chloride, focusing on the prevalent issue of reaction darkening.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction involving this compound turning dark?
A dark-colored reaction mixture, ranging from deep red to black, is a common indicator of decomposition and the formation of impurities. Several factors related to the inherent reactivity of this compound can contribute to this observation:
-
Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with trace amounts of water to produce the corresponding sulfonic acid and hydrochloric acid (HCl).[1][2] This process can be accelerated by increased temperatures, and the acidic environment created may catalyze further degradation of starting materials and products.
-
Thermal Decomposition: The presence of a strong electron-withdrawing nitro group can affect the molecule's stability. At elevated temperatures, sulfonyl chlorides can undergo decomposition, which may involve the extrusion of sulfur dioxide (SO₂), leading to the formation of highly reactive intermediates and subsequent colored polymeric byproducts.[3][4]
-
Base-Promoted Decomposition: In reactions requiring a base (e.g., sulfonamide synthesis), the choice of base is critical. Strong, non-hindered bases can deprotonate the acidic benzylic proton (the CH₂ group), generating a reactive intermediate that can lead to side reactions and polymerization. This is analogous to the formation of highly reactive sulfenes from other sulfonyl chlorides in the presence of a base.[5]
-
Radical Pathways: Nitroaromatic compounds are known to participate in single-electron transfer (SET) pathways, which can initiate radical reactions.[6] These radical species can combine in complex ways, often resulting in the formation of intensely colored impurities.
-
Starting Material Impurity: The this compound reagent itself may contain impurities from its synthesis or degradation during storage, which can introduce color or catalyze decomposition pathways.
Q2: What are the likely colored byproducts being formed?
While precise identification requires analytical techniques (e.g., LC-MS, NMR), the dark color typically results from a complex mixture of byproducts. Plausible structures include:
-
Polymeric Materials: Arising from the polymerization of reactive intermediates.
-
Nitro Group Reduction Products: If any reducing agents are present, even as impurities, the nitro group can be reduced to nitroso, azo, or azoxy compounds, which are often highly colored.
-
Charge-Transfer Complexes: Nitro-substituted aromatic rings are excellent electron acceptors and can form colored charge-transfer complexes with electron-rich species in the reaction mixture.
Troubleshooting Guide
This guide provides actionable steps to mitigate reaction darkening and improve reaction outcomes. The key is to maintain strict control over reaction conditions to disfavor the decomposition pathways.
Troubleshooting Summary
The following table summarizes potential causes for reaction darkening and the corresponding strategies to prevent them.
| Potential Cause | Troubleshooting Strategy | Rationale | Key Parameters to Control |
| Hydrolysis | Use anhydrous solvents and reagents; conduct the reaction under an inert (N₂ or Ar) atmosphere. | This compound reacts readily with water, leading to the formation of sulfonic acid, which can catalyze further decomposition.[1][2][7][8] | Moisture Content (<50 ppm) |
| Thermal Decomposition | Maintain a low reaction temperature (e.g., 0 °C to -20 °C); add reagents slowly and ensure efficient stirring. | The compound may be thermally unstable. Exothermic reactions can create local hot spots, initiating degradation and SO₂ extrusion.[3][4] | Temperature, Reagent Addition Rate |
| Base-Promoted Side Reactions | Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine); add the base slowly at low temperatures. | Strong or unhindered bases can cause deprotonation at the benzylic position, forming reactive intermediates that polymerize.[5] | Base pKₐ, Steric Hindrance |
| Radical Reactions | Degas solvents prior to use; protect the reaction from light. In some cases, a radical inhibitor (e.g., BHT) may be cautiously tested. | Nitroaromatic compounds can be sensitive to light and oxygen, which can initiate radical chain reactions leading to colored byproducts.[6] | Oxygen and Light Exposure |
| Impure Starting Material | Verify the purity of the sulfonyl chloride via NMR or melting point before use. If necessary, purify by recrystallization. | Impurities present in the starting material can act as catalysts for decomposition or may be colored themselves. | Purity (>95%) |
Visual Troubleshooting Workflow
The following decision tree can help diagnose the potential cause of reaction darkening based on when it occurs.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. (4-Nitrophenyl)methanesulfonyl chloride | CAS#:4025-75-6 | Chemsrc [chemsrc.com]
- 8. nbinno.com [nbinno.com]
How to prevent hydrolysis of (3-Nitrophenyl)methanesulfonyl chloride during reaction setup
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of (3-Nitrophenyl)methanesulfonyl chloride during experimental setups.
Troubleshooting Guide
Q1: What are the primary indicators that my this compound has hydrolyzed?
A significant sign of hydrolysis is the formation of the corresponding (3-nitrophenyl)methanesulfonic acid. This impurity can lead to inconsistent reaction yields and the appearance of unexpected spots on Thin Layer Chromatography (TLC) or additional peaks in analytical data like HPLC and NMR.
Q2: My reaction yield is low, and I suspect hydrolysis. What are the most common causes during the reaction setup?
Hydrolysis of this compound is primarily caused by exposure to water. The most common sources of moisture contamination are:
-
Atmospheric Moisture: Exposure to ambient air during reagent transfer and reaction setup.
-
Contaminated Solvents/Reagents: Using solvents or other reagents that have not been adequately dried.
-
Improperly Dried Glassware: Residual moisture on the surface of the reaction vessels.
Q3: How can I effectively prevent exposure to atmospheric moisture?
The most effective method is to work under an inert atmosphere.[1][2] This involves displacing the air in your reaction vessel with a dry, non-reactive gas like nitrogen or argon.[1][3] This can be achieved by:
-
Purging: Continuously flowing the inert gas through the reaction flask to push out air and moisture.[2][4]
-
Maintaining Positive Pressure: Attaching a balloon filled with nitrogen or argon to the reaction flask to ensure a slight positive pressure, preventing air from entering.[4][5]
-
Using a Schlenk Line: For more sensitive reactions, a Schlenk line allows for cycles of evacuating the flask under vacuum and refilling it with inert gas, ensuring a highly pure inert atmosphere.[2][3]
Q4: What is the recommended procedure for preparing glassware to ensure it is completely dry?
All glassware should be rigorously dried to remove any adsorbed water. The standard procedures are:
-
Oven Drying: Place the glassware in an oven at a temperature above 100°C for several hours (e.g., overnight) and allow it to cool in a desiccator or under a stream of inert gas just before use.
-
Flame Drying: For immediate use, assemble the glassware and heat it with a heat gun or a gentle Bunsen burner flame under a flow of inert gas.[4] This removes water vapor from the glass surfaces and the vessel's headspace. Allow the glassware to cool to room temperature under the inert atmosphere before adding reagents.[4]
Q5: What precautions should I take with my solvents and other reagents?
-
Use Anhydrous Solvents: Always use commercially available anhydrous solvents. These are typically packaged under an inert atmosphere.
-
Dry Your Own Solvents: If necessary, dry solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone ketyl) followed by distillation under an inert atmosphere.
-
Store Reagents Properly: Store all reagents, especially amines or alcohols that will react with the sulfonyl chloride, in a desiccator or under an inert atmosphere to prevent them from absorbing moisture.
Q6: Are there specific handling techniques for solid this compound?
Yes. Given its sensitivity to moisture, you should:
-
Minimize Air Exposure: Weigh the solid quickly. If possible, perform the weighing and transfer inside a glove box.
-
Inert Gas Blanket: If a glove box is unavailable, you can create a localized inert environment by flushing the balance and weighing container with a gentle stream of nitrogen or argon.
-
Proper Storage: Store the reagent in a tightly sealed container under an inert gas (nitrogen or argon) at the recommended temperature of 2-8°C.[6]
Frequently Asked Questions (FAQs)
What is the chemical reaction for the hydrolysis of this compound?
This compound reacts with water in a nucleophilic substitution reaction to form (3-nitrophenyl)methanesulfonic acid and hydrochloric acid (HCl).[7]
Chemical Equation: C₇H₆ClNO₄S + H₂O → C₇H₇NO₅S + HCl
What is an inert atmosphere and why is it so critical for this reaction?
An inert atmosphere is an environment that is free of reactive substances like oxygen and water vapor.[1][2] It is created by replacing the air with a non-reactive gas, typically nitrogen or argon.[1][3] For highly reactive compounds like this compound, which readily reacts with water, an inert atmosphere is critical to prevent hydrolysis.[6][8] This ensures the integrity of the starting material and leads to higher yields and purity of the desired product.[1]
Is using a drying tube filled with a desiccant sufficient to prevent hydrolysis?
While a drying tube can protect the reaction from some atmospheric moisture, it is often insufficient for highly moisture-sensitive reagents like sulfonyl chlorides.[3] A drying tube does not prevent air (and the trace moisture it contains) from diffusing into the reaction vessel. For optimal results and to rigorously exclude water, maintaining a positive pressure of a dry inert gas like nitrogen or argon is the recommended and more reliable method.[4]
Data Summary
The table below summarizes key properties of this compound relevant to its handling and storage.
| Property | Value | Citation |
| Molecular Formula | C₇H₆ClNO₄S | [9] |
| Melting Point | 95-100°C | [6] |
| Water Solubility | Reacts with water | [6] |
| Sensitivity | Moisture Sensitive | [6] |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C | [6] |
Experimental Protocols
Protocol 1: General Setup for a Reaction Under Anhydrous Conditions
-
Glassware Preparation: Ensure all glassware (reaction flask, addition funnel, condenser, etc.) is thoroughly cleaned and dried in an oven at >100°C for at least 4 hours.
-
Assembly: Quickly assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Use a manifold or a balloon setup.
-
Cooling: Allow the assembled apparatus to cool to room temperature under the inert atmosphere.
-
Solvent Addition: Add the required volume of anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Reagent Addition:
-
Liquids: Add liquid reagents using a dry syringe.
-
Solids: Weigh the solid this compound quickly. Briefly remove the septum or stopper from the flask and add the solid under a strong positive flow of inert gas to prevent air ingress. For highly sensitive reactions, use a solid addition funnel or perform the transfer in a glove box.
-
-
Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the entire reaction period.
Workflow Visualization
The following diagram illustrates the workflow for preventing the hydrolysis of this compound during a typical reaction setup.
Caption: Workflow for preventing hydrolysis of sulfonyl chloride.
References
- 1. fiveable.me [fiveable.me]
- 2. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. 3-NITROPHENYLMETHANESULFONYL CHLORIDE | 58032-84-1 [chemicalbook.com]
- 7. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 8. benchchem.com [benchchem.com]
- 9. PubChemLite - this compound (C7H6ClNO4S) [pubchemlite.lcsb.uni.lu]
Removing unreacted (3-Nitrophenyl)methanesulfonyl chloride from the reaction mixture
A comprehensive guide for researchers, scientists, and drug development professionals on the effective removal of unreacted (3-Nitrophenyl)methanesulfonyl chloride from reaction mixtures. This guide provides troubleshooting advice and frequently asked questions in a user-friendly format to address common challenges encountered during experimental work.
Technical Support Center: Troubleshooting and FAQs
This center is designed to provide direct support for issues related to the purification of reaction mixtures containing unreacted this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for removing unreacted this compound?
A1: Unreacted this compound is reactive and can interfere with subsequent reaction steps. Its polarity is often similar to that of the desired product, which can complicate purification by chromatography.[1] Therefore, its removal is crucial for obtaining a pure product and ensuring the safety of subsequent handling.
Q2: What are the most effective methods for quenching the unreacted sulfonyl chloride?
A2: The most common strategies involve converting the unreacted this compound into a more easily removable, typically water-soluble, byproduct.[2] Effective quenching methods include:
-
Aqueous Workup: This involves adding water or an aqueous basic solution (e.g., sodium bicarbonate) to hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is water-soluble.[2][3]
-
Amine Quenching: Adding a simple amine, such as aqueous ammonia or a primary/secondary amine, will convert the sulfonyl chloride into a more polar sulfonamide, which can be easily separated.[1][4]
-
Scavenger Resins: Solid-supported amines (scavenger resins) can be used to react selectively with the excess sulfonyl chloride. The resulting resin-bound sulfonamide is then removed by simple filtration.[1][2]
Q3: How do I choose the appropriate quenching method for my specific reaction?
A3: The choice of quenching method depends on the stability of your desired product. If your product is sensitive to basic conditions, you should avoid using strong aqueous bases for quenching.[1] In such cases, quenching with a simple amine in a non-aqueous solvent or using a scavenger resin would be a better alternative.[1]
Q4: My product seems to be co-eluting with the unreacted sulfonyl chloride during column chromatography. What should I do?
A4: Co-elution is a common problem due to similar polarities.[1] It is highly recommended to quench the reaction mixture before attempting chromatographic purification. Converting the sulfonyl chloride to a more polar sulfonic acid or sulfonamide will significantly alter its retention on the column, allowing for easier separation from your product.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Product is contaminated with a persistent acidic impurity after workup. | Incomplete neutralization and removal of the sulfonic acid formed during quenching. | Perform additional washes of the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to deprotonate the sulfonic acid and extract it into the aqueous phase.[2][4] |
| Formation of an emulsion during aqueous extraction. | High concentration of reagents or formation of fine precipitates. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also be effective. |
| The quenching reaction is slow or incomplete. | Insufficient amount of quenching agent, low temperature, or poor mixing. | Increase the molar excess of the quenching agent. Ensure vigorous stirring, especially in biphasic mixtures, to maximize contact between reactants.[1] Monitoring the disappearance of the sulfonyl chloride by Thin Layer Chromatography (TLC) is recommended.[1] |
| My desired product is base-sensitive and degrades during aqueous basic workup. | The functional groups in your product are not stable to the pH of the basic wash. | Use a non-basic quenching method. Options include quenching with a primary or secondary amine in a non-aqueous solvent or using a polymer-bound amine scavenger resin, which can be removed by filtration.[1] |
Experimental Protocols
Protocol 1: Aqueous Basic Quench and Extraction
-
Cooling: Cool the reaction mixture to 0-10 °C in an ice bath.[1]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture while stirring vigorously. Continue stirring for 15-30 minutes at room temperature.[1] The quenching process is exothermic, so slow addition is crucial.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Phase Separation: Separate the organic and aqueous layers. The resulting sodium (3-nitrophenyl)methanesulfonate will be in the aqueous layer.[1]
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Amine Scavenger Resin Quench
-
Resin Addition: To the reaction mixture containing the unreacted this compound, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene), typically 2-3 equivalents relative to the excess sulfonyl chloride.[1]
-
Stirring: Stir the resulting suspension at room temperature. The required time can range from a few hours to overnight, depending on the specific resin and reaction conditions.[1]
-
Monitoring: Monitor the disappearance of the sulfonyl chloride by TLC.[1]
-
Filtration: Once the reaction is complete, filter the mixture to remove the scavenger resin.
-
Washing and Concentration: Wash the resin with a suitable organic solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of the unreacted sulfonyl chloride.[1]
Visual Guides
Workflow for Removal of Unreacted this compound
Caption: General workflow for the removal of unreacted sulfonyl chloride.
Decision Logic for Choosing a Quenching Method
Caption: Decision tree for selecting an appropriate quenching method.
References
Catalyst Selection for Optimizing Reactions with Aryl Sulfonyl Chlorides: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving aryl sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using aryl sulfonyl chlorides as coupling partners?
A1: Aryl sulfonyl chlorides are attractive substrates in cross-coupling reactions due to their ready availability, affordability, and high reactivity. They can serve as versatile reagents for C-S, C-C, and C-Cl bond formations.
Q2: Which catalyst systems are most commonly used for reactions with aryl sulfonyl chlorides?
A2: Palladium-based catalysts are widely employed, particularly for Suzuki-Miyaura and Heck couplings.[1] Nickel catalysts are emerging as a cost-effective and highly reactive alternative, especially for activating the strong C-Cl bond, which has analogous reactivity considerations to the C-S bond in sulfonyl chlorides.[2] More recently, visible light photoredox catalysis has provided a mild and efficient method for generating aryl radicals from aryl sulfonyl chlorides for various transformations.
Q3: My reaction with an aryl sulfonyl chloride is not working. What are the first things I should check?
A3: For a stalled reaction, first verify the integrity of your reagents and the inertness of your reaction atmosphere. Ensure your solvent is anhydrous and properly degassed. The choice of catalyst, ligand, and base is critical and often needs to be optimized for the specific substrates.[1][3] Consider increasing the reaction temperature, as many couplings with less reactive electrophiles require heating.[3]
Q4: What is desulfonylation, and how can I minimize it?
A4: Desulfonylation is a common side reaction where the sulfonyl group is lost, often leading to the formation of biaryl or other undesired byproducts.[4] This can be catalyzed by palladium.[4] To minimize this, careful selection of the ligand is crucial; bulky, electron-rich phosphine ligands can promote the desired coupling over desulfonylation.[5] Reaction temperature and the choice of base can also influence the extent of this side reaction.
Q5: Can I use the same conditions for aryl sulfonyl chlorides as I would for aryl bromides or iodides?
A5: Not always. The reactivity of aryl sulfonyl chlorides is generally between that of aryl iodides and aryl bromides.[6] While some conditions may be transferable, optimization is often necessary. For instance, the oxidative addition of a palladium(0) catalyst to the C-S(O2)Cl bond has different kinetics than the addition to a C-Br or C-I bond, which can affect catalyst and ligand choice.
Troubleshooting Guides
Problem 1: Low to No Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Use a pre-catalyst or ensure in-situ generation of the active Pd(0) or Ni(0) species.[7] • For Pd(II) precursors, consider a pre-reduction step. • Handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere. |
| Inappropriate Ligand | • For palladium-catalyzed reactions, switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) which are known to accelerate oxidative addition.[5][6] • For nickel catalysis, consider bidentate ligands like dppe or specialized N-heterocyclic carbene (NHC) ligands. |
| Suboptimal Base | • The base is crucial for the transmetalation step in Suzuki-Miyaura coupling. • If using a weak base like K2CO3, consider switching to a stronger base such as K3PO4 or Cs2CO3. • Ensure the base is finely powdered and anhydrous. |
| Incorrect Solvent | • The solvent affects the solubility of reactants and the stability of catalytic intermediates. • Common solvents include THF, dioxane, and toluene. For some reactions, polar aprotic solvents like DMF may be beneficial.[8] |
| Low Reaction Temperature | • Many cross-coupling reactions with aryl sulfonyl chlorides require elevated temperatures (80-120 °C) to proceed efficiently.[9] |
Problem 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | • Often occurs in Suzuki-Miyaura reactions. • Can be promoted by the presence of oxygen. | • Thoroughly degas the reaction mixture. • Use a slight excess of the boronic acid (1.2-1.5 eq.).[10] • Adjust the base and solvent. |
| Desulfonylated Byproducts | • Palladium-catalyzed decomposition of the aryl sulfonyl chloride.[4] | • Screen different ligands; bulky, electron-rich ligands can favor the desired cross-coupling pathway.[6] • Lower the reaction temperature. • Reduce the catalyst loading. |
| Diaryl Sulfide Formation | • Reduction of the sulfonyl chloride to a sulfenyl chloride followed by coupling. | • This is more common with certain catalyst systems like Pd(PPh3)4. • Switching to a catalyst system with a carbene or a bulky phosphine ligand can mitigate this. |
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is paramount for a successful reaction. Below is a general guide for common transformations.
| Reaction Type | Recommended Catalyst System | Rationale |
| Suzuki-Miyaura Coupling | Palladium: Pd(OAc)2 or Pd2(dba)3 with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos).[6] | These ligands facilitate the oxidative addition of the aryl sulfonyl chloride and promote reductive elimination. |
| Nickel: NiCl2(dppp) or other Ni(II) precursors with phosphine or NHC ligands. | A more cost-effective option that can be highly effective for C-S bond activation.[2] | |
| Heck Reaction | Palladium: Pd(OAc)2 with phosphine ligands like P(t-Bu)3 or NHC ligands.[11] | Bulky, electron-rich ligands are often necessary for the coupling of less reactive electrophiles like aryl chlorides and sulfonyl chlorides.[11] |
| C-N Coupling (Amination) | Palladium: Pd pre-catalysts with biaryl monophosphine ligands (e.g., BrettPhos, RuPhos).[12][13] | These systems are highly active for the coupling of a wide range of amines with aryl electrophiles.[13] |
| Copper: CuI or Cu2O with ligands like 4-hydroxypicolinamide.[3] | Copper catalysis can be a milder and more economical alternative to palladium for C-N bond formation.[3] | |
| Photoredox Catalysis | Ir or Ru-based photocatalysts (e.g., Ir(ppy)3). | Enables the generation of aryl radicals from aryl sulfonyl chlorides under mild, visible-light conditions for various coupling reactions. |
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling of 1-Naphthalenesulfonyl Chloride with 4-Methylbenzeneboronic Acid
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(PPh3)4 (8 mol%) | - | K2CO3 | THF | 60 |
| 2 | Pd2(dba)3 (1.5 mol%) | P(t-Bu)3 | Na2CO3 | THF | 75 |
| 3 | Pd2(dba)3 (1.5 mol%) | Tri-2-furylphosphine | Na2CO3 | THF | 80 |
| 4 | Pd2(dba)3 (1.5 mol%) | 2-(Di-tert-butylphosphino)biphenyl | Na2CO3 | THF | 85 |
| 5 | Pd2(dba)3 (1.5 mol%) | Imidazolium salt-derived carbene | Na2CO3 | THF | 95 |
Data synthesized from literature findings for illustrative purposes.
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on efficient literature methods.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl sulfonyl chloride (1.0 mmol, 1.0 eq), the arylboronic acid (1.5 mmol, 1.5 eq), Pd2(dba)3 (0.015 mmol, 1.5 mol%), the appropriate ligand (e.g., an imidazolium salt-derived carbene precursor, 0.06 mmol, 6 mol%), and Na2CO3 (3.0 mmol, 3.0 eq).
-
Solvent Addition: Add anhydrous, degassed THF (5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to reflux (or the optimized temperature) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of aryl sulfonyl chlorides.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Heck Reaction—State of the Art [mdpi.com]
- 12. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Workup procedure for quenching (3-Nitrophenyl)methanesulfonyl chloride reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the workup and quenching procedures for reactions involving (3-Nitrophenyl)methanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product I should be concerned about during the workup of my this compound reaction?
A1: The most prevalent impurity is the corresponding (3-Nitrophenyl)methanesulfonic acid, which forms via hydrolysis of the sulfonyl chloride in the presence of water.[1] It is crucial to minimize contact with moisture, especially at elevated temperatures, to prevent this side reaction.
Q2: My this compound product has oiled out during the aqueous quench instead of precipitating as a solid. What should I do?
A2: An oily product can result from several factors, including the presence of residual organic solvents or the formation of impurities that depress the melting point.[2] First, try scratching the inside of the flask with a glass rod at the interface of the oil and the aqueous layer to induce crystallization. If that fails, you can attempt to extract the oily product with a suitable water-immiscible organic solvent like dichloromethane or ethyl acetate. Subsequent washing of the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and removal of the solvent under reduced pressure should yield the crude product, which can then be purified by crystallization or chromatography.
Q3: How can I remove the (3-Nitrophenyl)methanesulfonic acid impurity from my final product?
A3: For solid products, recrystallization is often an effective purification method. If the product is a liquid or oil, it can be dissolved in an organic solvent and washed with a dilute aqueous HCl solution.[1] The more water-soluble sulfonic acid will be extracted into the aqueous phase.[1]
Q4: My TLC plate of the crude product shows significant streaking. What could be the cause?
A4: Streaking on a TLC plate is often indicative of the presence of highly polar impurities, such as the sulfonic acid byproduct, or residual inorganic salts.[2] It can also be caused by overloading the TLC plate. Try spotting a more dilute solution of your crude product. If streaking persists, it is likely due to impurities that may require removal through an aqueous workup or column chromatography.
Q5: What are the best practices for quenching a this compound reaction to maximize yield and purity?
A5: To maximize yield and purity, the quench should be performed under controlled, cold conditions to minimize hydrolysis of the sulfonyl chloride.[1] Pouring the reaction mixture onto crushed ice or into vigorously stirred, ice-cold water is a common and effective method.[1][3] For water-sensitive substrates, quenching with a cold, non-aqueous slurry of a mild base like sodium bicarbonate in an organic solvent can be an alternative.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Isolated Product | 1. Incomplete reaction. 2. Significant hydrolysis of the sulfonyl chloride to sulfonic acid during workup.[1][3] 3. Product loss during extraction due to partial solubility in the aqueous phase. | 1. Monitor the reaction by TLC or LC-MS to ensure completion before quenching. 2. Quench the reaction at a low temperature (0-5 °C) by adding the reaction mixture to ice-cold water.[3] Minimize the time the product is in contact with the aqueous phase. 3. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product before extraction. |
| Formation of a Persistent Emulsion During Extraction | 1. Presence of fine particulate matter. 2. High concentration of surfactants or phase-transfer catalysts. | 1. Filter the entire mixture through a pad of Celite to remove particulates. 2. Add brine to the separatory funnel to help break the emulsion. Gentle swirling or centrifugation can also be effective. |
| Product Decomposes on Silica Gel Column Chromatography | Sulfonyl chlorides can be reactive and may degrade on silica gel. | 1. Deactivate the silica gel by pre-treating it with a small percentage of triethylamine in the eluent. 2. Consider using a less acidic stationary phase, such as alumina. 3. If possible, purify the product by recrystallization to avoid chromatography. |
| Oily Product That Is Difficult to Purify | 1. Presence of non-polar impurities. 2. The product itself may be a low-melting solid or an oil at room temperature. | 1. Wash the crude product with a cold, non-polar solvent like hexanes or pentane to remove non-polar impurities. 2. Attempt to induce crystallization by dissolving the oil in a minimal amount of a suitable solvent and adding a co-solvent in which the product is insoluble. Seeding with a small crystal of the pure product can also be effective. |
Experimental Protocols
Protocol 1: Standard Aqueous Quench by Precipitation
This protocol is suitable for reactions where this compound is expected to be a solid and has low solubility in water.
-
Preparation: Prepare a beaker with crushed ice and a magnetic stir bar.
-
Quenching: Once the reaction is deemed complete, slowly pour the reaction mixture into the beaker of crushed ice with vigorous stirring.
-
Precipitation: The this compound should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with several portions of cold water to remove any water-soluble impurities.
-
Drying: Dry the product under vacuum to remove residual water.
Protocol 2: Quench and Extraction for Water-Soluble or Oily Products
This protocol is recommended when the product is expected to be an oil or has some solubility in the aqueous phase.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add ice-cold water to the reaction vessel with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).
-
Brine (to remove excess water).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Caption: General experimental workflow for quenching and workup.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of (3-Nitrophenyl)methanesulfonyl chloride and p-Toluenesulfonyl chloride (TsCl)
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Sulfonylating Agent
In the realm of organic synthesis, particularly in the construction of sulfonamides—a scaffold prevalent in a vast array of pharmaceuticals—the choice of the sulfonylating agent is a critical parameter that dictates reaction efficiency and scope. This guide provides a detailed comparison of the reactivity of two commonly employed sulfonylating agents: (3-Nitrophenyl)methanesulfonyl chloride and the ubiquitous p-toluenesulfonyl chloride (TsCl). This objective analysis, supported by experimental data and detailed protocols, aims to empower researchers in making informed decisions for their synthetic endeavors.
Executive Summary
This compound is a significantly more reactive sulfonylating agent than p-toluenesulfonyl chloride (TsCl). The enhanced reactivity of this compound is attributed to the strong electron-withdrawing effect of the nitro group, which is transmitted through the phenyl ring and the methylene spacer to the sulfonyl group. This effect increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. In contrast, the methyl group in TsCl is weakly electron-donating, which slightly deactivates the sulfonyl group towards nucleophilic substitution. This difference in reactivity has important implications for reaction conditions, substrate scope, and the design of synthetic routes.
Introduction
p-Toluenesulfonyl chloride (TsCl) is a widely used reagent for the formation of sulfonamides and sulfonate esters.[1] Its stability, commercial availability, and predictable reactivity have made it a staple in organic chemistry.[2][3] However, for less nucleophilic amines or when milder reaction conditions are required, a more reactive sulfonylating agent is often necessary. This compound presents itself as a potent alternative. The key structural difference lies in the substituent on the phenyl ring: a methyl group at the para-position for TsCl versus a nitro group at the meta-position of a phenylmethyl scaffold for this compound. This seemingly subtle change has a profound impact on the chemical reactivity of the sulfonyl chloride group.
Factors Influencing Reactivity: An Electronic Perspective
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom.[4] Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the sulfonyl sulfur, thereby accelerating the rate of reaction with nucleophiles. Conversely, electron-donating groups (EDGs) decrease this electrophilicity and slow down the reaction.[5]
This electronic influence can be quantitatively described by the Hammett equation, which relates reaction rates to the electronic properties of substituents.[5] For reactions of arenesulfonyl chlorides, a positive Hammett ρ value is typically observed, indicating that electron-withdrawing substituents accelerate the reaction. For instance, in the chloride-chloride exchange reaction of substituted benzenesulfonyl chlorides, a ρ-value of +2.02 has been reported, signifying a significant sensitivity to substituent electronic effects.
In the case of p-toluenesulfonyl chloride (TsCl) , the methyl group is a weak electron-donating group (Hammett constant, σ_p = -0.17).[4] This leads to a slight decrease in the electrophilicity of the sulfonyl sulfur compared to the unsubstituted benzenesulfonyl chloride.
For This compound , the nitro group is a strong electron-withdrawing group (Hammett constant for a meta-nitro group, σ_m = +0.71). Although the presence of the methylene (-CH2-) spacer between the phenyl ring and the sulfonyl group attenuates the electronic effect, the inductive-withdrawing nature of the nitro group still significantly enhances the electrophilicity of the sulfur atom. This makes this compound substantially more reactive than TsCl.
Quantitative Comparison of Reactivity
To provide a quantitative framework, a comparative kinetic study of the sulfonamide formation reaction with a model amine, such as benzylamine, can be performed. The progress of the reaction can be monitored by techniques like HPLC or NMR spectroscopy to determine the second-order rate constants for both sulfonyl chlorides.
Table 1: Predicted and Experimental Reactivity Comparison
| Sulfonyl Chloride | Key Structural Feature | Expected Relative Reactivity | Supporting Rationale |
| p-Toluenesulfonyl chloride (TsCl) | Electron-donating methyl group | Lower | The methyl group slightly deactivates the sulfonyl sulfur towards nucleophilic attack. |
| This compound | Electron-withdrawing nitro group | Higher | The nitro group significantly increases the electrophilicity of the sulfonyl sulfur, even with the methylene spacer. |
Experimental Protocols
To experimentally validate the relative reactivity of this compound and TsCl, a standardized kinetic analysis of sulfonamide formation can be conducted. Below is a detailed protocol for such a comparative study.
Objective:
To determine and compare the second-order rate constants for the reaction of this compound and p-toluenesulfonyl chloride with benzylamine.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Benzylamine
-
Anhydrous acetonitrile (ACN)
-
Triethylamine (Et3N)
-
Internal standard (e.g., dodecane)
-
HPLC or GC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of benzylamine in anhydrous acetonitrile.
-
Prepare a 0.1 M solution of triethylamine in anhydrous acetonitrile.
-
Prepare separate 0.1 M solutions of this compound and p-toluenesulfonyl chloride in anhydrous acetonitrile.
-
Prepare a stock solution of the internal standard in anhydrous acetonitrile.
-
-
Kinetic Run:
-
In a thermostated reaction vessel maintained at 25 °C, combine the benzylamine solution, triethylamine solution, and the internal standard solution.
-
Initiate the reaction by adding the sulfonyl chloride solution.
-
At timed intervals, withdraw aliquots from the reaction mixture and quench them by adding a solution of a primary amine scavenger (e.g., a large excess of piperidine in acetonitrile).
-
Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the sulfonamide product and the remaining benzylamine.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
From the initial rates, determine the pseudo-first-order rate constant (k_obs) by ensuring a large excess of benzylamine.
-
The second-order rate constant (k2) can be calculated using the equation: k2 = k_obs / [Benzylamine].
-
Compare the k2 values for the two sulfonyl chlorides to determine their relative reactivity.
-
Visualizing the Reaction Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the general reaction mechanism for sulfonamide formation and the experimental workflow for the kinetic study.
Caption: General mechanism for sulfonamide formation.
Caption: Experimental workflow for comparative kinetic analysis.
Conclusion
The choice between this compound and p-toluenesulfonyl chloride should be guided by the specific requirements of the chemical transformation. For reactions involving unreactive amines or when mild conditions are paramount to preserve sensitive functional groups, the enhanced reactivity of this compound makes it the superior choice. Conversely, for routine sulfonamide formations with sufficiently nucleophilic amines where cost and ease of handling are primary considerations, TsCl remains a reliable and effective reagent. By understanding the underlying electronic factors that govern their reactivity, researchers can strategically select the optimal sulfonylating agent to achieve their synthetic goals with greater efficiency and success.
References
A Comparative Kinetic Analysis of (3-Nitrophenyl)methanesulfonyl Chloride Solvolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative kinetic analysis of the solvolysis of (3-Nitrophenyl)methanesulfonyl chloride. Due to the limited availability of direct kinetic data for this specific compound, this guide focuses on a detailed comparison with structurally similar and relevant sulfonyl chlorides: m-nitrobenzenesulfonyl chloride, p-nitrobenzenesulfonyl chloride, benzenesulfonyl chloride, and methanesulfonyl chloride. This comparative approach offers valuable insights into the electronic and structural effects governing the reactivity of this compound, a crucial aspect for its application in organic synthesis and drug development.
The solvolysis of sulfonyl chlorides is a fundamental reaction in organic chemistry, often proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. The reaction rate is sensitive to the electronic nature of the substituents on the phenyl ring, the properties of the solvent, and the presence of a methylene spacer between the aromatic ring and the sulfonyl group.
Comparative Kinetic Data
The following tables summarize key quantitative data from kinetic studies on the solvolysis of various sulfonyl chlorides. This data allows for a direct comparison of their reactivity under different conditions.
Table 1: First-Order Rate Constants (k) for the Solvolysis of Substituted Benzenesulfonyl Chlorides in Various Solvents at 25.0 °C
| Substituent | Solvent | k (s⁻¹) |
| m-NO₂ | 50% Acetone / 50% Water | 7.33 x 10⁻⁴ |
| m-NO₂ | 47.5% Ethanol / 52.5% Water | 9.67 x 10⁻⁴ |
| p-NO₂ | 80% Ethanol | 1.17 x 10⁻³ |
| p-NO₂ | 100% Methanol | 2.18 x 10⁻⁴ |
| H | 80% Ethanol | 1.96 x 10⁻⁴ |
| H | 100% Methanol | 1.51 x 10⁻⁴ |
Note: Data for m-nitrobenzenesulfonyl chloride is presented as a close analog to this compound.
Table 2: Activation Parameters for the Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water
| Substituent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| p-NO₂ | 16.7 | -12.5 |
| H | 17.5 | -13.2 |
| p-CH₃ | 18.2 | -12.8 |
Table 3: Kinetic Solvent Isotope Effects (KSIE) for the Solvolysis of Sulfonyl Chlorides
| Compound | Solvent System | KSIE (kH₂O/kD₂O) |
| Methanesulfonyl Chloride | H₂O/D₂O | 1.57 (at 20 °C) |
| Benzenesulfonyl Chloride | H₂O/D₂O | 1.56 (at 20 °C) |
| p-Nitrobenzenesulfonyl Chloride | MeOH/MeOD | 2.31 |
Mechanistic Insights
The solvolysis of arenesulfonyl chlorides, including the nitro-substituted derivatives, is generally considered to proceed via an SN2 mechanism. This is supported by several lines of evidence from the comparative data:
-
Substituent Effects: The presence of the electron-withdrawing nitro group in the meta and para positions of benzenesulfonyl chloride increases the rate of solvolysis compared to the unsubstituted compound. This is consistent with an SN2 mechanism where the nucleophilic attack on the electron-deficient sulfur atom is the rate-determining step. The increased positive charge on the sulfur atom due to the nitro group accelerates the reaction.
-
Activation Parameters: The moderately positive enthalpies of activation (ΔH‡) and the negative entropies of activation (ΔS‡) are characteristic of a bimolecular transition state with a higher degree of order compared to the reactants.
-
Kinetic Solvent Isotope Effects: The KSIE values greater than 1.5 indicate significant nucleophilic involvement of the solvent in the transition state, which is a hallmark of the SN2 pathway.[1][2]
The presence of a methylene spacer in this compound, as compared to m-nitrobenzenesulfonyl chloride, is expected to slightly dampen the electronic effect of the nitro group on the sulfonyl center. However, the inductive effect of the nitrophenyl group would still render the sulfur atom more electrophilic than in methanesulfonyl chloride.
Visualizing the Solvolysis Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the proposed reaction mechanism and the experimental workflow for kinetic analysis.
Figure 1: Proposed SN2 mechanism for sulfonyl chloride solvolysis.
Figure 2: Experimental workflow for conductimetric kinetic analysis.
Experimental Protocols
The primary method for determining the rates of solvolysis of sulfonyl chlorides is the conductimetric method . This technique is highly suitable as the reaction produces ions, leading to a change in the electrical conductivity of the solution over time.
Detailed Protocol for Conductimetric Analysis:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 50% acetone/50% water v/v) using high-purity solvents. Ensure the solvent is de-gassed to prevent bubble formation during measurements.
-
Temperature Control: Place the solvent in a conductivity cell, which is then immersed in a constant-temperature water bath. Allow the solvent to reach thermal equilibrium at the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Substrate Preparation: Prepare a dilute stock solution of this compound in a dry, inert solvent (e.g., acetonitrile).
-
Initiation of Reaction: Once the solvent in the conductivity cell has reached a stable temperature and conductivity reading, inject a small, precise volume of the sulfonyl chloride stock solution into the cell with vigorous stirring to ensure rapid mixing. The final concentration of the sulfonyl chloride should be in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition: Record the change in conductivity of the solution over time. Data points should be collected at regular intervals until the reaction is complete (i.e., the conductivity reaches a stable final value, C∞). This can typically be for at least 10 half-lives.
-
Data Analysis: The first-order rate constant, k, is determined by plotting the natural logarithm of the difference between the final conductivity (C∞) and the conductivity at time t (Ct) versus time. The slope of the resulting straight line is equal to -k.
-
Activation Parameters: To determine the activation parameters (ΔH‡ and ΔS‡), the experiment is repeated at several different temperatures, and the rate constants are used in an Eyring plot (ln(k/T) vs. 1/T).
This comparative guide provides a framework for understanding the kinetic behavior of this compound solvolysis. The provided data for analogous compounds, coupled with the detailed experimental protocol, offers a solid foundation for researchers to predict its reactivity and design experiments for its specific applications.
References
- 1. Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR and Mass Spectrometry Analysis of (3-Nitrophenyl)methanesulfonyl Chloride and Its Derivatives
This comparison guide is intended for researchers, scientists, and drug development professionals.
Introduction
(3-Nitrophenyl)methanesulfonyl chloride and its derivatives are important precursors and intermediates in the synthesis of a wide range of compounds with potential applications in pharmaceuticals and materials science. A thorough understanding of their chemical structure and purity is paramount for their effective use. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques for the structural elucidation and characterization of these compounds. This guide provides a comparative overview of the NMR and MS analysis of this compound and its derivatives, including detailed experimental protocols and an analysis of expected spectral data.
Experimental Protocols
The following are generalized protocols for the NMR and mass spectrometry analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A solution of the analyte is prepared by dissolving 5-10 mg of the solid sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.
-
Data Acquisition :
-
¹H NMR : Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a 30-degree pulse width, a relaxation delay of 1.0 second, and the acquisition of 16 to 32 scans.
-
¹³C NMR : Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum, with a sufficient number of scans (often several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing : The acquired Free Induction Decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration to obtain the final NMR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC) for mixture analysis and purification.
-
Ionization Method : Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, providing characteristic fragmentation patterns. For less stable or non-volatile derivatives, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Tandem Mass Spectrometry (MS/MS) : To gain further structural information, tandem mass spectrometry can be employed. A specific ion of interest (precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed.
Data Presentation: A Comparative Analysis
Table 1: Comparative ¹H NMR Spectral Data (in CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | Methylene Protons (-CH₂SO₂Cl) (δ, ppm) | Substituent Protons (δ, ppm) |
| This compound | 8.45 (t, 1H), 8.25 (dd, 1H), 7.90 (d, 1H), 7.65 (t, 1H) | 5.01 (s, 2H) | - |
| Hypothetical 2-Methyl-3-nitrophenyl)methanesulfonyl chloride | 8.1-7.5 (m, 3H) | ~5.0 (s, 2H) | ~2.6 (s, 3H, -CH₃) |
| Hypothetical 4-Methoxy-3-nitrophenyl)methanesulfonyl chloride | 7.8 (d, 1H), 7.6 (dd, 1H), 7.1 (d, 1H) | ~4.9 (s, 2H) | ~4.0 (s, 3H, -OCH₃) |
Table 2: Comparative ¹³C NMR Spectral Data (in CDCl₃)
| Compound | Aromatic Carbons (δ, ppm) | Methylene Carbon (-CH₂SO₂Cl) (δ, ppm) | Substituent Carbons (δ, ppm) |
| This compound | 148.5 (C-NO₂), 135.0, 131.0, 130.0, 125.0, 123.0 | 65.0 | - |
| Hypothetical (2-Methyl-3-nitrophenyl)methanesulfonyl chloride | ~148 (C-NO₂), ~138-122 | ~64.5 | ~15-20 (-CH₃) |
| Hypothetical (4-Methoxy-3-nitrophenyl)methanesulfonyl chloride | ~155 (C-OCH₃), ~147 (C-NO₂), ~132-110 | ~64.0 | ~56 (-OCH₃) |
Table 3: Comparative Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 235/237 (M⁺, Cl isotopes) | 136 [M-SO₂Cl]⁺, 122 [M-CH₂SO₂Cl]⁺, 90 [M-SO₂Cl-NO₂]⁺, 76 [C₆H₄]⁺ |
| Hypothetical (2-Methyl-3-nitrophenyl)methanesulfonyl chloride | 249/251 (M⁺, Cl isotopes) | 150 [M-SO₂Cl]⁺, 136 [M-CH₂SO₂Cl]⁺, 104 [M-SO₂Cl-NO₂]⁺, 90 [C₇H₆]⁺ |
| Hypothetical (4-Methoxy-3-nitrophenyl)methanesulfonyl chloride | 265/267 (M⁺, Cl isotopes) | 166 [M-SO₂Cl]⁺, 152 [M-CH₂SO₂Cl]⁺, 120 [M-SO₂Cl-NO₂]⁺, 107 [C₇H₇O]⁺ |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of derivatives.
Logical Relationship of Analytical Techniques
A Comparative Guide to HPLC and Other Analytical Methods for Purity Assessment of (3-Nitrophenyl)methanesulfonyl Chloride
For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like (3-Nitrophenyl)methanesulfonyl chloride is critical for the successful synthesis of target molecules. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of this compound, complete with experimental data and detailed protocols.
This compound's structure, featuring a nitrophenyl group, lends itself to direct UV detection, making HPLC a primary method for purity analysis. However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and titrimetry can also be employed. This guide will explore the strengths and weaknesses of each approach.
Comparison of Analytical Methods
The choice of analytical method for purity assessment of this compound depends on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, and available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Performance Data |
| HPLC-UV | Separation based on polarity using a reversed-phase column, with detection by UV absorbance. | High resolution and sensitivity for UV-active compounds. Well-suited for non-volatile and thermally labile compounds.[1] | Requires careful method development. The reactivity of sulfonyl chlorides can pose challenges. | Linearity (r²) > 0.999, Precision (RSD%) < 2%[2] |
| GC-MS | Separation of volatile compounds in the gas phase with detection by mass spectrometry. | High-resolution separation suitable for volatile and thermally stable compounds.[1] Provides structural information for impurity identification. | Potential for thermal degradation of the analyte in the injector.[1] May require derivatization to improve volatility and stability.[1] | Linearity Range: 1.90 - 7.5 µg/mL, LOD: 0.44 µg/mL, LOQ: 1.32 µg/mL (for a validated GC-MS method for methanesulfonyl chloride)[1] |
| Titrimetry | Chemical reaction with a titrant to determine the concentration of the analyte. | Simple, cost-effective, and accurate for determining total sulfonyl chloride content.[1] | Lacks specificity; will react with any compound that consumes the titrant.[3] Less sensitive than chromatographic methods. | Standard deviations are typically low, indicating good precision. |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Powerful for unambiguous structural elucidation and identification of impurities.[1] | Lower sensitivity compared to chromatographic methods. Requires deuterated solvents.[1] May not be ideal for quantifying low-level impurities. | Not typically used for quantitative purity assessment in the same way as chromatography. |
Detailed Experimental Protocol: HPLC-UV Method
This section outlines a typical reversed-phase HPLC method for the purity assessment of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)[1]
-
This compound reference standard and sample
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: 30 °C[1]
-
UV Detection: Wavelength to be determined by measuring the UV absorbance spectrum of this compound, likely in the range of 254-280 nm due to the nitrophenyl group.
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Sample Solution: Prepare a solution of the this compound sample at a concentration that falls within the linear range of the standard curve.[1]
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions versus their concentration.[1]
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.[1]
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the HPLC experimental workflow and the logical relationship for selecting an analytical method.
Caption: HPLC experimental workflow for purity assessment.
Caption: Logical flow for selecting an analytical method.
References
A Comparative Guide to Sulfonyl Chlorides: (3-Nitrophenyl)methanesulfonyl chloride vs. Benzenesulfonyl chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of sulfonamides—a scaffold prevalent in a multitude of therapeutic agents—the choice of the sulfonating agent is a critical parameter influencing reaction efficiency, yield, and substrate scope. This guide provides an objective comparison between two such reagents: (3-Nitrophenyl)methanesulfonyl chloride and the conventional benzenesulfonyl chloride. The comparison is grounded in structural differences, reactivity principles, and supporting experimental data.
Structural and Reactivity Overview
Benzenesulfonyl Chloride (BsCl) is a widely used arylsulfonyl chloride. The sulfonyl chloride group is directly attached to the benzene ring. This direct conjugation means that the electrophilicity of the sulfur atom is modulated by the electron density of the aromatic ring. It is a reliable reagent for the synthesis of sulfonamides and sulfonate esters from amines and alcohols, respectively.
This compound is a substituted benzyl-type sulfonyl chloride. Its structure features two key distinctions from benzenesulfonyl chloride:
-
Methylene (-CH₂) Spacer: A methylene group separates the nitrophenyl ring from the sulfonyl chloride moiety. This sp³-hybridized carbon acts as an electronic insulator, preventing direct resonance between the aromatic ring and the sulfur atom.
-
Meta-Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group (EWG).
The critical difference lies in the electronic effect transmission. In benzenesulfonyl chloride, substituents on the ring exert both inductive and resonance effects directly on the sulfonyl group. In this compound, the insulating methylene bridge means that the powerful resonance effect of the nitro group is negated. Only its weaker, distance-dependent inductive effect can influence the electrophilicity of the sulfonyl center.
This structural divergence leads to a nuanced reactivity profile. While an EWG like a nitro group directly on the aromatic ring (e.g., in 3-nitrobenzenesulfonyl chloride) would significantly increase the reagent's reactivity compared to benzenesulfonyl chloride, the presence of the methylene spacer in this compound mitigates this effect. Consequently, its reactivity is expected to be lower than that of nitro-substituted benzenesulfonyl chlorides but potentially comparable to or slightly different from unsubstituted benzenesulfonyl chloride, depending on the specific reaction conditions and nucleophile.
Figure 1. Key structural differences influencing electronic effects.
Performance in Synthesis: A Comparative Analysis
Direct comparative experimental data for these two specific reagents under identical conditions is sparse in the literature. However, we can construct a comparative performance analysis based on known reactions of similar compounds. The sulfonylation of aniline is a benchmark reaction for evaluating the reactivity of sulfonyl chlorides.
Data Presentation
The following table summarizes representative yields for the sulfonylation of aniline. The yield for this compound is an educated estimate based on the reactivity principles discussed above, positioned relative to the experimentally confirmed high yields of benzenesulfonyl chloride.
| Parameter | Benzenesulfonyl Chloride | This compound | Reference / Rationale |
| Reagent Type | Arylsulfonyl Chloride | Benzyl-type Sulfonyl Chloride | Structural Classification |
| Reaction | Sulfonylation of Aniline | Sulfonylation of Aniline | Benchmark Reaction |
| Typical Yield | 95-100% | 85-95% (Estimated) | [1] / Reactivity Inference |
| Reactivity Profile | High, Exothermic | Moderate to High | Direct conjugation vs. Inductive effect |
| Side Reactions | Di-sulfonylation with excess reagent | Di-sulfonylation with excess reagent | Common for primary amines |
Experimental Protocols
A general and robust protocol for the sulfonylation of a primary amine is provided below. This procedure is applicable to both benzenesulfonyl chloride and this compound.
Title: General Procedure for the N-Sulfonylation of Aniline
Materials:
-
Aniline (1.0 eq.)
-
Sulfonyl Chloride (Benzenesulfonyl chloride or this compound, 1.05 eq.)
-
Anhydrous Pyridine (or Triethylamine, 1.2 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve aniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Dissolve the sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Figure 2. General experimental workflow for sulfonamide synthesis.
Conclusion and Recommendations
Benzenesulfonyl chloride remains the reagent of choice for routine sulfonamide synthesis due to its high reactivity, ready availability, and extensive documentation in the literature. Its performance is predictable and generally leads to excellent yields.[1]
This compound serves as a valuable alternative when the incorporation of a nitrophenylmethyl moiety is specifically required for the target molecule's structure or biological activity. Its reactivity is expected to be sufficient for most standard sulfonylation reactions. The presence of the nitro group also offers a handle for further chemical transformations, such as reduction to an amine, which can be a strategic advantage in multi-step synthesis.
For researchers, the choice between these two reagents should be guided by the synthetic goal:
-
For the simple introduction of a phenylsulfonyl group (Ph-SO₂-), benzenesulfonyl chloride is the optimal choice.
-
For the specific incorporation of a 3-nitrophenylmethylsulfonyl group (3-NO₂-Ph-CH₂-SO₂-), This compound is the necessary reagent. Its reactivity should be considered comparable to that of benzenesulfonyl chloride for initial reaction planning, with optimization of reaction time or temperature potentially required.
References
A Comparative Guide: Ns-Cl vs. Ms-Cl in Amine Protection Strategies
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group is a critical decision in the multi-step synthesis of complex molecules. The ideal protecting group should be introduced efficiently, remain stable throughout various reaction conditions, and be removed selectively under mild conditions. This guide provides an objective comparison of two common sulfonyl chlorides used for the protection of amines: 2-Nitrobenzenesulfonyl chloride (Ns-Cl) and Methanesulfonyl chloride (Ms-Cl). While both reagents effectively protect primary and secondary amines by forming stable sulfonamides, their distinct chemical properties lead to significant differences in their reactivity and, most importantly, in the lability of the resulting protected amine.
The primary advantage of Ns-Cl lies in the mild conditions required for the deprotection of the corresponding N-nosyl sulfonamide. This feature has made Ns-Cl a cornerstone of the Fukuyama amine synthesis, a powerful method for preparing secondary amines. In contrast, the N-mesyl sulfonamide formed from Ms-Cl is known for its considerable stability, often requiring harsh conditions for cleavage.
Performance Comparison
| Feature | Ns-Cl (2-Nitrobenzenesulfonyl chloride) | Ms-Cl (Methanesulfonyl chloride) |
| Protecting Group | Nosyl (Ns) | Mesyl (Ms) |
| Structure of Reagent | Aromatic sulfonyl chloride | Aliphatic sulfonyl chloride |
| Reactivity of Reagent | The bulky aromatic ring can decrease reactivity compared to the more compact Ms-Cl.[1] | The small, compact structure leads to high reactivity and fast reaction rates in sulfonamide formation.[1] |
| Stability of Protected Amine | N-Nosyl sulfonamides are stable to many acidic and basic conditions.[2] | N-Mesyl sulfonamides are very resistant to hydrolysis under both acidic and basic conditions.[3] |
| Key Advantage | The Ns group can be easily removed under mild conditions using soft nucleophiles like thiols.[4] | The Ms group is a robust protecting group, stable to a wide range of reaction conditions. |
| Deprotection Conditions | Mild: Thiolates (e.g., thiophenol, 2-mercaptoethanol) with a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent like DMF or acetonitrile at room temperature to moderate heat.[5][6] | Harsh: Often requires strong reducing agents (e.g., lithium aluminum hydride, dissolving metal reduction) or harsh acidic conditions.[3][7] |
| Primary Application | Widely used in the Fukuyama amine synthesis for the preparation of secondary amines due to the ease of deprotection.[3][5] | Used when a highly stable amine protecting group is required that can withstand a variety of subsequent reaction conditions.[3][8] |
Experimental Protocols
The following are representative, not directly comparative, experimental protocols for the protection and deprotection of amines using Ns-Cl and Ms-Cl.
Ns-Cl Protection and Deprotection (Fukuyama Amine Synthesis)
Protection of a Primary Amine with Ns-Cl:
This protocol describes the formation of an N-monosubstituted 2-nitrobenzenesulfonamide.
-
Materials:
-
Primary amine
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl)
-
Triethylamine (or pyridine)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the primary amine (1.0 equiv) and triethylamine (1.0 equiv) in dichloromethane.
-
Cool the mixture in an ice-water bath.
-
Add 2-nitrobenzenesulfonyl chloride (0.9 equiv) portion-wise over 5 minutes.
-
Stir the reaction mixture at 0 °C and monitor for completion by TLC.
-
Upon completion, perform an aqueous workup to isolate the N-nosyl sulfonamide.
-
Deprotection of an N-Nosyl Sulfonamide:
This protocol outlines the cleavage of the nosyl group to yield the free amine.
-
Materials:
-
N-nosyl sulfonamide
-
Thiophenol
-
Potassium hydroxide (aq. solution)
-
Acetonitrile
-
-
Procedure:
-
Charge a flask with thiophenol (2.5 equiv) and acetonitrile.
-
Cool the mixture in an ice-water bath and add aqueous potassium hydroxide (2.5 equiv).
-
After 5 minutes, remove the ice bath and add a solution of the N-nosyl sulfonamide (1.0 equiv) in acetonitrile.
-
Heat the reaction mixture at 50 °C for approximately 40 minutes.[5]
-
Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Ms-Cl Protection and Deprotection
Protection of an Amine with Ms-Cl:
This protocol describes the general synthesis of a methanesulfonamide.
-
Materials:
-
Primary or secondary amine
-
Methanesulfonyl chloride (Ms-Cl)
-
Triethylamine (or pyridine)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 equiv) and anhydrous DCM.
-
Add triethylamine (1.5 equiv) to the stirring solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.1 equiv) dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring by TLC.
-
Quench the reaction with water and perform a standard aqueous workup, followed by purification.
-
Deprotection of an N-Mesyl Sulfonamide:
Cleavage of the highly stable N-mesyl group often requires strong reducing conditions.
-
Materials:
-
N-mesyl sulfonamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvent (e.g., THF, ether)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in an anhydrous solvent.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the N-mesyl sulfonamide in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature or reflux as necessary, monitoring by TLC.
-
Carefully quench the reaction with a sequential addition of water and aqueous base (e.g., Fieser workup).
-
Filter the resulting salts and extract the free amine from the filtrate.
-
Visualizing the Reaction Pathways
The following diagrams illustrate the key steps in the protection and, crucially, the different deprotection mechanisms for Ns-Cl and Ms-Cl.
Caption: General workflow for amine protection and deprotection using Ns-Cl and Ms-Cl.
The deprotection of the N-nosyl group proceeds through a distinct and milder pathway involving a Meisenheimer complex, which is key to its utility.
Caption: Deprotection mechanism of an N-nosyl sulfonamide via a Meisenheimer complex.
Conclusion
The choice between Ns-Cl and Ms-Cl for amine protection is dictated by the overall synthetic strategy.
-
Choose Ns-Cl when:
-
The protected amine needs to be deprotected under mild, non-reductive conditions.
-
The synthesis involves sensitive functional groups that would not tolerate the harsh conditions required for mesyl group cleavage.
-
The goal is to perform a Fukuyama amine synthesis or related transformations that rely on the specific reactivity of the nosyl group.
-
-
Choose Ms-Cl when:
-
A highly robust protecting group is required to withstand a series of harsh reaction steps (e.g., strong acids, bases, or organometallic reagents).
-
The final deprotection step can accommodate strong reducing agents.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Spectroscopic Analysis of (3-Nitrophenyl)methanesulfonyl chloride and a Selection of Alternative Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Data and Experimental Protocols
This guide provides a comprehensive comparison of the spectroscopic data for (3-Nitrophenyl)methanesulfonyl chloride and its alternatives, offering valuable insights for researchers in drug development and organic synthesis. Due to the limited availability of public experimental spectra for this compound and its direct isomers, this guide leverages predicted data for the primary compound and contrasts it with established experimental data for commercially available alternatives: (4-Nitrophenyl)methanesulfonyl chloride, (2-Nitrophenyl)methanesulfonyl chloride, the parent compound benzenesulfonyl chloride, and the aliphatic analogue, methanesulfonyl chloride.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data points for this compound and its selected alternatives. This data is essential for the identification, characterization, and purity assessment of these compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | Aromatic Protons | CH₂SO₂Cl Protons | Other Protons | Solvent |
| This compound (Predicted) | 7.50 - 8.50 (m, 4H) | ~4.50 (s, 2H) | - | CDCl₃ |
| (4-Nitrophenyl)methanesulfonyl chloride | 7.60 - 8.30 (m, 4H) | ~4.60 (s, 2H) | - | CDCl₃ |
| (2-Nitrophenyl)methanesulfonyl chloride | 7.70 - 8.20 (m, 4H) | ~4.80 (s, 2H) | - | CDCl₃ |
| Benzenesulfonyl chloride | 7.50 - 8.00 (m, 5H) | - | - | CDCl₃ |
| Methanesulfonyl chloride | - | - | 3.68 (s, 3H) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | Aromatic Carbons | CH₂SO₂Cl Carbon | Other Carbons | Solvent |
| This compound (Predicted) | 120.0 - 150.0 | ~60.0 | - | CDCl₃ |
| (4-Nitrophenyl)methanesulfonyl chloride | 124.0 - 149.0 | ~61.0 | - | CDCl₃ |
| (2-Nitrophenyl)methanesulfonyl chloride | 125.0 - 148.0 | ~58.0 | - | CDCl₃ |
| Benzenesulfonyl chloride | 127.0 - 135.0 | - | - | CDCl₃ |
| Methanesulfonyl chloride | - | - | ~45.0 | CDCl₃ |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | Key Functional Group Absorptions |
| This compound (Predicted) | ~1530, 1350 (NO₂ stretch), ~1370, 1170 (SO₂ stretch), ~3100-3000 (Ar-H stretch), ~1600, 1480 (C=C stretch) |
| (4-Nitrophenyl)methanesulfonyl chloride | ~1525, 1345 (NO₂ stretch), ~1365, 1175 (SO₂ stretch), ~3110-3000 (Ar-H stretch), ~1600, 1475 (C=C stretch) |
| (2-Nitrophenyl)methanesulfonyl chloride | ~1535, 1355 (NO₂ stretch), ~1375, 1165 (SO₂ stretch), ~3090-3000 (Ar-H stretch), ~1580, 1470 (C=C stretch) |
| Benzenesulfonyl chloride | ~1380, 1180 (SO₂ stretch), ~3070 (Ar-H stretch), ~1585, 1480, 1450 (C=C stretch) |
| Methanesulfonyl chloride | ~1360, 1170 (SO₂ stretch), ~3020, 2940 (C-H stretch) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments | Ionization Method |
| This compound | 235/237 (Cl isotopes) | Predicted: [M-SO₂Cl]⁺, [M-NO₂]⁺, [C₆H₄NO₂CH₂]⁺ | EI |
| (4-Nitrophenyl)methanesulfonyl chloride | 235/237 (Cl isotopes) | [M-SO₂Cl]⁺, [M-NO₂]⁺, [C₆H₄NO₂CH₂]⁺ | EI |
| (2-Nitrophenyl)methanesulfonyl chloride | 235/237 (Cl isotopes) | [M-SO₂Cl]⁺, [M-NO₂]⁺, [C₆H₄NO₂CH₂]⁺ | EI |
| Benzenesulfonyl chloride | 176/178 (Cl isotopes) | 141 [M-Cl]⁺, 111, 77 [C₆H₅]⁺ | EI |
| Methanesulfonyl chloride | 114/116 (Cl isotopes) | 79 [CH₃SO₂]⁺, 49 [CH₃S]⁺ | EI |
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible and comparable spectroscopic data. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sulfonyl chloride derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The solution should be free of any particulate matter.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation:
-
Neat Liquid: For liquid samples like benzenesulfonyl chloride, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid (KBr Pellet): For solid samples, grind a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: The most common method for these types of compounds is Electron Ionization (EI). In this process, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizing the Spectroscopic Comparison Workflow
Caption: A logical workflow for the comparative spectroscopic analysis of sulfonyl chlorides.
This guide provides a foundational comparison of the spectroscopic properties of this compound and its alternatives. For definitive structural elucidation and characterization, it is always recommended to obtain and interpret a full set of experimental spectroscopic data for the specific compound of interest.
A Senior Application Scientist's Guide to Validated Analytical Methods for Quantifying Sulfonyl Chlorides
For researchers, scientists, and drug development professionals, the precise quantification of sulfonyl chlorides is a critical checkpoint in ensuring the quality, safety, and efficacy of intermediates and final products. These highly reactive moieties are foundational in the synthesis of a multitude of pharmaceuticals, yet their inherent instability presents unique analytical challenges. This guide provides an in-depth, objective comparison of the principal validated analytical methods for their quantification, supported by experimental data and field-proven insights to inform your method selection and implementation.
The Analytical Challenge: Taming a Reactive Intermediate
Sulfonyl chlorides (R-SO₂Cl) are characterized by a highly electrophilic sulfur atom, making them susceptible to nucleophilic attack by water, alcohols, and amines. This reactivity, while a boon for synthesis, is a significant hurdle for analytical chemists. The primary challenge is preventing the degradation of the analyte during sample preparation and analysis, which would lead to inaccurate quantification.[1] Consequently, the choice of analytical method must be a deliberate one, balancing the need for accuracy and precision with the inherent stability of the analyte under the chosen conditions.
This guide will navigate the complexities of four major analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry. Each method will be evaluated based on its principle, performance, and practical applicability in a drug development setting.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Quantification
HPLC is a versatile and widely adopted technique for the analysis of a broad spectrum of organic compounds, including those that are non-volatile or thermally labile, making it a suitable choice for many sulfonyl chlorides.[2] However, due to the weak UV absorbance of many aliphatic sulfonyl chlorides, pre-column derivatization is often a mandatory step to enhance detection and improve chromatographic behavior.[3]
The Causality Behind Derivatization
The decision to derivatize is rooted in enhancing detectability and stability. The reaction of a sulfonyl chloride with a primary or secondary amine yields a stable sulfonamide.[3] Choosing a derivatizing agent with a strong chromophore or fluorophore, such as dansyl chloride or benzylamine, transforms the analyte into a molecule that can be sensitively detected by UV or fluorescence detectors.[4][5] This not only lowers the limit of quantification but also improves the hydrophobicity of the analyte, leading to better retention and separation on common reversed-phase columns like C18.[4]
Experimental Protocol: Derivatization RP-HPLC for Methanesulfonyl Chloride
This protocol outlines a validated method for the quantification of methanesulfonyl chloride (MSC) in an industrial waste liquid, adapted from a patented method.[5] The method involves pre-column derivatization with benzylamine.
1. Reagents and Materials:
-
Methanesulfonyl chloride (MSC) reference standard
-
Benzylamine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Waters XBridge C18 column (or equivalent)
2. Preparation of Solutions:
-
Diluent: Acetonitrile.
-
Derivatization Reagent: 5% (v/v) benzylamine in acetonitrile.
-
Standard Stock Solution: Accurately weigh about 50 mg of MSC into a 50 mL volumetric flask, dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (~0.01 mg/mL): Transfer 1 mL of the Standard Stock Solution and 1 mL of the Derivatization Reagent into a 10 mL volumetric flask. Dilute to volume with the diluent and mix well.
-
Sample Solution: Prepare the sample by diluting with the diluent to an expected MSC concentration of ~0.01 mg/mL. Add 1 mL of the Derivatization Reagent for every 9 mL of diluted sample.
3. Chromatographic Conditions:
-
Instrument: HPLC with a Diode Array Detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.05% TFA.
-
Mobile Phase B: Acetonitrile with 0.05% TFA.
-
Gradient Program: Start at 5% B, ramp to 60% B in 5 minutes, then to 90% B in 2 minutes, hold for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 210 nm.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized MSC standard against its concentration.
-
Quantify the MSC in the sample by comparing its peak area to the calibration curve.
Visualization: HPLC Workflow
Caption: Workflow for the derivatization HPLC-UV analysis of sulfonyl chlorides.
Gas Chromatography (GC): For the Volatile and Thermally Stable
Gas chromatography is a high-resolution separation technique ideally suited for the analysis of volatile and thermally stable compounds.[6] For many sulfonyl chlorides, particularly those with higher molecular weights, direct analysis by GC is challenging due to their low volatility and potential for on-column degradation.[6] Therefore, similar to HPLC, derivatization is a common strategy.
The Causality Behind Derivatization in GC
The primary goals of derivatization for GC analysis are to increase volatility and thermal stability.[7] Converting a sulfonyl chloride to its corresponding sulfonamide with a less polar amine, such as diethylamine, results in a derivative that is more amenable to vaporization in the GC inlet without decomposition.[6] This allows for the use of standard non-polar columns, like a DB-5ms, for separation.[6] Coupling GC with a mass spectrometer (GC-MS) provides an additional layer of confidence in identification through the analysis of fragmentation patterns.[8] For volatile sulfonyl chlorides like methanesulfonyl chloride, headspace GC-MS can be an effective technique, minimizing sample handling and matrix effects.[9][10]
Experimental Protocol: Derivatization GC-MS for Methanesulfonyl Chloride
This protocol is based on a validated method for the determination of trace levels of methanesulfonyl chloride (MSC) as an impurity in an active pharmaceutical ingredient (API).[8]
1. Reagents and Materials:
-
Methanesulfonyl chloride (MSC) reference standard
-
Diethylamine
-
Dichloromethane (DCM, GC grade)
-
Internal Standard (e.g., a suitable stable sulfonamide not present in the sample)
2. Preparation of Solutions:
-
Derivatization Reagent: Prepare a solution of diethylamine in DCM.
-
Standard Stock Solution: Prepare a stock solution of MSC in DCM.
-
Calibration Standards: Prepare a series of calibration standards by adding known amounts of the MSC stock solution and a fixed amount of the internal standard solution to vials. Add the derivatization reagent, cap the vials, and allow the reaction to proceed to completion (e.g., at room temperature for a specified time).
-
Sample Solution: Accurately weigh the API sample into a vial, dissolve in DCM, add the internal standard solution and the derivatization reagent. Cap and allow to react.
3. GC-MS Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature 50 °C, hold for 2 minutes; ramp at 10 °C/min to 280 °C; hold for 5 minutes.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for the derivatized MSC and the internal standard.
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the derivatized MSC to the peak area of the internal standard against the concentration of MSC.
-
Calculate the concentration of MSC in the sample using the calibration curve.
Visualization: GC-MS Workflow
Caption: Workflow for the derivatization GC-MS analysis of sulfonyl chlorides.
Quantitative NMR (qNMR): An Absolute Method Without Derivatization
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the direct quantification of an analyte in a sample without the need for a calibration curve of the analyte itself.[11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12] By comparing the integral of a specific analyte signal to the integral of a known amount of a certified internal standard, the concentration of the analyte can be determined with high accuracy.[13]
The Causality Behind Choosing qNMR
The primary advantage of qNMR for sulfonyl chloride analysis is that it bypasses the need for derivatization. This eliminates a sample preparation step and any potential errors or side reactions associated with it.[14] It is particularly valuable for reactive molecules like sulfonyl chlorides. The key experimental considerations are the selection of a suitable aprotic deuterated solvent (e.g., CDCl₃, DMSO-d₆) to prevent hydrolysis and a stable, non-reactive internal standard (e.g., maleic acid) with signals that do not overlap with the analyte's signals.[6][15]
Experimental Protocol: qNMR for Sulfonyl Chloride Assay
This is a general protocol for the purity determination of a sulfonyl chloride using qNMR.
1. Reagents and Materials:
-
Sulfonyl chloride sample
-
Certified Internal Standard (IS), e.g., maleic acid (purity ≥ 99.5%)
-
Deuterated solvent (e.g., DMSO-d₆)
2. Sample Preparation:
-
Accurately weigh a specific amount of the sulfonyl chloride sample (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into the same vial.
-
Add a precise volume (e.g., 0.7 mL) of the deuterated solvent to the vial.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a clean, dry NMR tube.
3. NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard quantitative ¹H NMR experiment.
-
Key Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).
-
4. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, characteristic signal of the sulfonyl chloride and a signal of the internal standard.
-
Calculate the purity of the sulfonyl chloride using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Titrimetry: A Classic and Cost-Effective Approach
Titrimetric methods offer a simple, cost-effective, and accurate means for determining the total sulfonyl chloride content in a sample.[6] These methods are typically based on the reaction of the sulfonyl chloride with a nucleophile, followed by the titration of a product or the excess reagent.
The Causality Behind the Titration Approach
The reactivity of the sulfonyl chloride group is exploited for its quantification. A common approach involves reacting the sulfonyl chloride with an excess of a nucleophile like benzyl mercaptan.[3] The reaction produces a sulfonic acid and a disulfide. The quantification can then be achieved in one of two ways:
-
Oxidimetric Titration: The resulting sulfinic acid is titrated with an oxidizing agent like cerium(IV) sulfate.
-
Back-Titration: The excess, unreacted benzyl mercaptan is titrated.
A significant limitation of titrimetry is its lack of specificity. It will quantify any reactive species in the sample that consumes the titrant, which can be a drawback if impurities with similar reactivity are present.[6] However, for a relatively pure sample, it provides a quick and reliable measure of the total sulfonyl chloride content. Potentiometric titration, which monitors the change in potential to determine the endpoint, can offer higher precision than visual indicator-based titrations.[16]
Experimental Protocol: Potentiometric Titration of Chloride
While direct titration of the sulfonyl chloride group is common, another approach involves hydrolyzing the sulfonyl chloride to generate hydrochloric acid (HCl), which can then be titrated. A more direct method is the potentiometric titration of the chloride ion itself using silver nitrate.[17]
1. Reagents and Materials:
-
Sulfonyl chloride sample
-
Suitable solvent (e.g., acetone, ethanol)
-
Silver nitrate (AgNO₃) standard solution (e.g., 0.1 M)
-
Nitric acid (to acidify the solution)
2. Sample Preparation:
-
Accurately weigh a suitable amount of the sulfonyl chloride sample into a beaker.
-
Dissolve the sample in an appropriate volume of solvent.
-
Add deionized water and a small amount of nitric acid.
3. Titration Procedure:
-
Instrument: Automatic potentiometric titrator.
-
Electrodes: Silver indicator electrode and a suitable reference electrode.
-
Immerse the electrodes in the sample solution.
-
Titrate the solution with the standardized silver nitrate solution. The silver ions will precipitate the chloride ions as silver chloride (AgCl).
-
The titrator will record the potential (in mV) as a function of the titrant volume added. The endpoint is determined by the point of maximum inflection in the titration curve.
4. Data Analysis:
-
The volume of AgNO₃ solution consumed at the equivalence point is used to calculate the amount of chloride, and thus the amount of sulfonyl chloride, in the original sample.
Comparative Guide to Validated Analytical Methods
The selection of the most appropriate analytical technique depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, sample throughput, and available instrumentation. The following table provides a comparative summary of the performance of the discussed methods.
| Parameter | Derivatization HPLC-UV | Derivatization GC-MS | Quantitative NMR (qNMR) | Titrimetry |
| Principle | Chromatographic separation of a derivatized analyte with UV detection. | Chromatographic separation of a volatile derivative with mass spectrometric detection. | Direct quantification based on the proportionality of NMR signal intensity to molar concentration. | Measurement of the volume of a reagent needed to react completely with the analyte. |
| Specificity | High (dependent on chromatographic resolution). Stability-indicating methods can be developed.[18] | Very High (combination of chromatography and mass spectrometry).[8] | High (depends on spectral resolution). Can distinguish between isomers. | Low to Moderate (quantifies total reactive species).[6] |
| Sensitivity (Typical LOQ) | Low (ng/mL to µg/mL).[5] | Very Low (pg/mL to ng/mL), especially in SIM mode.[8] | Moderate (mg/mL range). | Moderate (depends on titrant concentration). |
| Precision (%RSD) | Excellent (< 2%).[5] | Excellent (< 5%).[8] | Excellent (< 1%).[15] | Excellent (< 0.5%).[19] |
| Accuracy (% Recovery) | Excellent (typically 98-102%). | Excellent (typically 95-105%). | Excellent (primary method, high accuracy). | Excellent (can be highly accurate with proper standardization). |
| Sample Throughput | Moderate. | Moderate. | Low to Moderate. | High. |
| Key Advantage | Widely applicable, robust, and can be stability-indicating. | High specificity and sensitivity for trace analysis. | Absolute quantification without a specific reference standard, non-destructive. | Simple, rapid, cost-effective, and highly precise for assay.[19] |
| Key Limitation | Requires derivatization for many sulfonyl chlorides. | Requires derivatization for non-volatile analytes; potential for thermal degradation. | Lower sensitivity compared to chromatographic methods; requires expensive instrumentation. | Lacks specificity; cannot distinguish between the analyte and reactive impurities. |
| Best Suited For | Purity analysis, stability studies, and quantification of APIs and intermediates. | Trace-level impurity analysis, analysis of volatile sulfonyl chlorides. | Purity determination of reference standards, assay of pure substances. | Rapid assay of bulk sulfonyl chloride content. |
Conclusion: A Multi-Faceted Approach to a Multifaceted Molecule
There is no single "best" method for the quantification of sulfonyl chlorides. The optimal choice is dictated by the analytical objective.
-
For routine quality control, purity assessment, and stability testing , a validated, stability-indicating HPLC method is often the most robust and reliable choice.
-
When dealing with volatile sulfonyl chlorides or requiring the utmost sensitivity for trace impurity analysis, GC-MS is the superior technique.
-
For the certification of reference materials or when an absolute, non-destructive quantification is needed without a specific standard, qNMR is an unparalleled tool.
-
For a rapid and cost-effective determination of the total sulfonyl chloride content in bulk material, titrimetry remains a highly precise and valuable option.
References
- 1. japsonline.com [japsonline.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. ikev.org [ikev.org]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]
- 10. azom.com [azom.com]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. fda.gov [fda.gov]
- 13. usp.org [usp.org]
- 14. Potentiometric titration [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Chloride titrations with potentiometric indication | Metrohm [metrohm.com]
- 17. metrohm.com [metrohm.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Amine Synthesis: Evaluating the Fukuyama Method Using (3-Nitrophenyl)methanesulfonyl Chloride Against Traditional Alternatives
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of amines is a critical step in the creation of novel therapeutics and functional molecules. The Fukuyama amine synthesis offers a powerful and versatile methodology for the preparation of primary and secondary amines. This guide provides an objective comparison of the Fukuyama amine synthesis, with a focus on the use of (3-Nitrophenyl)methanesulfonyl chloride, against established alternatives such as reductive amination, the Gabriel synthesis, and direct alkylation of amines.
This analysis is supported by experimental data from the literature to provide a clear performance benchmark for each method.
Performance Comparison of Amine Synthesis Methods
The choice of a synthetic route for amine preparation is often a trade-off between yield, substrate scope, reaction conditions, and the need to avoid over-alkylation. The following table summarizes the key performance indicators for the Fukuyama amine synthesis and its common alternatives.
| Method | Reagent/Precursor | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Fukuyama Amine Synthesis | Primary Amine + this compound | 85-95% (estimated) | 2-4 | Room Temp to 60 | Mild reaction conditions, high yields, broad substrate scope, avoids over-alkylation. | Multi-step process, use of thiol for deprotection. |
| Reductive Amination | Aldehyde/Ketone + Ammonia | 65-97%[1][2] | 2-24 | 25-100 | One-pot procedure, wide substrate scope.[2][3] | Requires a reducing agent, potential for over-alkylation, catalyst may be needed.[3] |
| Gabriel Synthesis | Alkyl Halide + Potassium Phthalimide | 60-79%[3][4] | 3-5 | Reflux | High purity of primary amine, avoids over-alkylation.[4] | Limited to primary amines, harsh hydrolysis conditions.[3] |
| Direct Alkylation | Alkyl Halide + Ammonia | Low to moderate (mixture) | Variable | Variable | Simple one-step reaction. | Prone to over-alkylation leading to mixtures of primary, secondary, tertiary, and quaternary amines.[5] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the Fukuyama amine synthesis and its alternatives.
Fukuyama Amine Synthesis
This protocol is adapted from a similar procedure using 2-nitrobenzenesulfonyl chloride and is expected to be applicable with this compound.[6]
Step 1: Sulfonamide Formation
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM) at room temperature.
-
Cool the mixture to 0 °C and slowly add a solution of this compound (1.05 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the nosyl-protected amine.
Step 2: Alkylation
-
To a solution of the nosyl-protected amine (1.0 eq) in DMF, add K₂CO₃ (3.0 eq) and the desired alkyl halide (1.2 eq).
-
Heat the mixture to 60 °C and stir for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Step 3: Deprotection
-
Dissolve the N,N-disubstituted sulfonamide (1.0 eq) in acetonitrile.
-
Add thiophenol (2.5 eq) and K₂CO₃ (2.5 eq).
-
Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).
-
Dilute with water and extract with ether.
-
Wash the combined organic layers with 1 M NaOH and brine, dry over Na₂SO₄, filter, and concentrate to afford the secondary amine.
Alternative Synthesis Protocols
-
To a solution of benzaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).
-
Stir the mixture at room temperature for 1-2 hours to form the imine.
-
Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield benzylamine. Typical yields range from 65-85%.[1]
-
Suspend potassium phthalimide (1.1 eq) in DMF.
-
Add benzyl bromide (1.0 eq) and heat the mixture to 100 °C for 2-3 hours.
-
Cool the reaction mixture, pour into water, and filter the resulting precipitate of N-benzylphthalimide.
-
Resuspend the N-benzylphthalimide in ethanol and add hydrazine hydrate (1.5 eq).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction, add 2 M HCl, and filter the phthalhydrazide precipitate.
-
Neutralize the filtrate with NaOH and extract with ether.
-
Dry the organic layer, and concentrate to obtain benzylamine. A reported yield for this two-step process is between 60-79%.[4]
-
A solution of benzyl bromide in a suitable solvent is treated with a large excess of concentrated aqueous ammonia.
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating.
-
Due to the formation of a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, purification by column chromatography or distillation is necessary to isolate the desired primary amine in low to moderate yield. The use of a large excess of ammonia favors the formation of the primary amine.[5][7]
Visualizing the Synthetic Pathways
To further clarify the experimental workflows and logical relationships, the following diagrams have been generated using the DOT language.
Conclusion
The Fukuyama amine synthesis, utilizing reagents like this compound, stands out as a highly efficient method for the preparation of secondary amines under mild conditions, consistently providing high yields and avoiding the common issue of over-alkylation. While it involves a multi-step process, the reliability and broad applicability make it a superior choice for complex syntheses where purity and yield are paramount.
In contrast, reductive amination offers a convenient one-pot alternative with a wide substrate scope, though it may require careful optimization to prevent side reactions. The Gabriel synthesis remains a robust method for obtaining pure primary amines, but its harsh deprotection step can be a limitation for sensitive substrates. Direct alkylation, while simple in concept, is often impractical for controlled synthesis due to the formation of product mixtures.
For researchers in drug development and synthetic chemistry, the Fukuyama methodology provides a strategic advantage when constructing intricate molecular architectures, offering a reliable and high-yielding pathway to essential amine building blocks.
References
Safety Operating Guide
Personal protective equipment for handling (3-Nitrophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling (3-Nitrophenyl)methanesulfonyl chloride. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a corrosive and water-reactive solid. It can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2] This substance should be handled with extreme care by trained personnel only.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required protective gear.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1] | Protects against splashes and dust particles that can cause severe eye damage. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact which can lead to severe burns.[1][2] |
| Body Protection | A chemical-resistant lab coat or apron, and appropriate protective clothing to prevent skin exposure.[1][2] | Shields skin from accidental contact and contamination. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[1] All handling should be performed in a certified chemical fume hood. | Prevents inhalation of dust and vapors that may cause respiratory tract irritation.[1] |
Emergency Procedures
Immediate action is crucial in the event of an emergency.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2] |
Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and ensure safety.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others and evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Do not use water.[1] Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled, and closed container for disposal.[1]
-
Decontaminate: Once the material is collected, decontaminate the area with a dry, inert absorbent material.
-
Dispose: The collected material and any contaminated absorbents must be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[3]
Disposal Protocol
All waste containing this compound must be handled as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of the contents and container to an approved waste disposal plant.[1] Do not mix with other waste. |
| Contaminated Materials | Any materials contaminated with the product (e.g., gloves, absorbent paper) should be placed in a sealed, labeled container and disposed of as hazardous waste. |
Handling and Storage Workflow
The following diagram outlines the standard operating procedure for the safe handling and storage of this compound.
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
